molecular formula C16H15N3O2 B16073108 Mbimph

Mbimph

Cat. No.: B16073108
M. Wt: 281.31 g/mol
InChI Key: SGZCUGGIJNIVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mbimph is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-hydroxy-4-[(2-methylbenzimidazol-1-yl)methyl]benzamide

InChI

InChI=1S/C16H15N3O2/c1-11-17-14-4-2-3-5-15(14)19(11)10-12-6-8-13(9-7-12)16(20)18-21/h2-9,21H,10H2,1H3,(H,18,20)

InChI Key

SGZCUGGIJNIVPP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An Assessment of MB International Media and Publishing House for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This report provides an in-depth assessment of MB International Media and Publishing House (MBIMPH), a publishing entity that has come to the attention of the scientific community. The following analysis is based on publicly available information and aims to offer a comprehensive overview of the publisher's reputation, its primary publications, and notable concerns for researchers considering submission or citation of its materials.

Executive Summary

MB International Media and Publishing House (this compound) presents itself as a legitimate international publisher of scientific, technical, and medical literature. Its flagship journal is the Uttar Pradesh Journal of Zoology. However, a critical evaluation reveals significant concerns regarding its publishing practices. Notably, this compound is included on a list of potential predatory publishers, a claim that stands in stark contrast to its stated commitment to robust publishing standards. For researchers, scientists, and professionals in drug development, a thorough vetting of this publisher is strongly advised before any engagement.

Publisher Profile

This compound describes itself as an international organization dedicated to publishing a wide range of academic materials, including textbooks, e-books, conference proceedings, and peer-reviewed journals in scientific, technical, and medical fields.[1] The publisher states that its journey began in 1981 with the publication of the UTTAR PRADESH JOURNAL OF ZOOLOGY.[1] Furthermore, this compound claims to be a signatory of the United Nations' SDG Publishers Compact, an initiative aimed at promoting sustainable development goals.[1] The publisher provides contact information for offices in West Bengal, India, and Edinburgh, UK.

The Uttar Pradesh Journal of Zoology

The primary publication associated with this compound is the Uttar Pradesh Journal of Zoology. This journal is presented as a peer-reviewed, open-access international publication.[2] It is academically affiliated with the Uttar Pradesh Zoological Society and has been published by this compound since 2017.[2] The journal's website offers access to a range of articles covering various topics within zoology and animal biology.[2][3][4] this compound also claims that the journal is indexed in several academic databases, including Web of Science, NAAS, EBSCO, and Publons.[1]

Concerns Regarding Predatory Publishing Practices

Despite its assertions of legitimacy, MB International Media and Publishing House appears on a list of potential predatory publishers.[5] This list, titled "Scholarly Outlaws," notes that the publisher incorporates the Asian Journal of Research in Zoology, which was a standalone journal on the original Beall's List of potential predatory journals and publishers.[5] The inclusion on such a list raises serious questions about the publisher's peer review process, editorial oversight, and overall commitment to scholarly integrity.

The practice of some publishers to levy significant withdrawal penalties on authors who wish to retract their manuscripts after submission is another characteristic often associated with predatory publishing.[6]

Lack of In-Depth Scientific Vetting

Conclusion for the Scientific Community

For researchers, scientists, and drug development professionals, the reputation and reliability of a publishing house are paramount. The conflicting information surrounding MB International Media and Publishing House presents a significant challenge to its credibility. While the publisher presents a facade of a legitimate academic enterprise, its inclusion on a list of potential predatory publishers is a serious red flag that cannot be ignored.

Given the available information, extreme caution is warranted when considering MB International Media and Publishing House for the submission of research or for citing its publications. The lack of transparent and verifiable peer-review processes, coupled with the predatory concerns, suggests that the scientific validity of the content published by this compound may be questionable. Professionals in the field are encouraged to seek publication in well-established, reputable journals with transparent and rigorous peer-review standards.

References

An In-Depth Guide to Evaluating MB International Media and Publishing House (MBIMPH)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a reputable publisher is paramount to ensuring the credibility and visibility of their work. This guide provides a technical overview of MB International Media and Publishing House (MBIMPH), summarizing available data and outlining a systematic approach for its evaluation.

Publisher Overview

MB International Media and Publishing House (this compound) is an international publisher of peer-reviewed journals, books, and other scholarly materials in the scientific, technical, and medical fields.[1] The organization began its publishing activities in 1981 with the "UTTAR PRADESH JOURNAL OF ZOOLOGY".[1] this compound states its commitment to working with the global academic community to disseminate scholarly research and uphold robust publishing standards.[1] They are also a signatory of the United Nations SDG Publishers Compact.[1]

Quantitative Publisher Metrics: A Framework for Evaluation

A critical assessment of any publisher requires a review of key quantitative and qualitative indicators. Below is a structured table outlining essential metrics for evaluating this compound or any other publisher.

MetricData Point for EvaluationNotes
Indexing & Abstracting Presence in major databases (e.g., Scopus, Web of Science, PubMed, DOAJ).Inclusion in reputable databases is a primary indicator of a journal's quality and reach.
Peer Review Process Detailed description of the peer review model (e.g., single-blind, double-blind, open).A transparent and rigorous peer-review process is fundamental to scholarly publishing.
Editorial Board Affiliations and expertise of editorial board members.The credibility of the editorial board reflects the publisher's standing in the scientific community.
Publication Fees (APCs) Clearly stated Article Processing Charges and any other fees.Transparency in author fees is a hallmark of reputable open-access publishers.[2][3]
Journal Impact Factor (JIF) Official JIF from Clarivate Analytics, if available.Be wary of publishers promoting alternative or "bogus" impact factors.[4][5]
Acceptance/Rejection Rates Publicly available data on manuscript acceptance and rejection rates.Excessively high acceptance rates can be a red flag for predatory practices.
Time to Publication Average time from submission to acceptance and from acceptance to publication.Some publishers offer "fast-track" processing, which should be scrutinized for rigor.[6]
Archiving & Preservation Policies for long-term digital preservation of published content.Ensures the continued accessibility of research in the future.
COPE Membership Adherence to the guidelines of the Committee on Publication Ethics.[7]Membership indicates a commitment to ethical publishing practices.[7]

Methodologies for Publisher and Journal Evaluation

Scientists should employ a systematic approach to evaluate a publisher and its journals. The following outlines a general protocol for this assessment.

3.1. Initial Screening of the Publisher's Website

  • Professionalism: Assess the website for clarity, professionalism, and the absence of grammatical errors.

  • Contact Information: Verify that a verifiable physical address and contact information are provided.[4]

  • Policies: Locate and review policies on peer review, publication ethics, and author fees.

3.2. Journal-Specific Investigation

  • Indexing Verification: Independently verify the journal's indexing claims by searching the databases directly.

  • Editorial Board Scrutiny: Research the members of the editorial board to confirm their expertise and institutional affiliations.

  • Scope and Quality of Published Articles: Read a selection of articles to assess their scientific rigor and relevance to the journal's stated scope.

3.3. Assessing for Predatory Practices

  • Unsolicited Invitations: Be cautious of unsolicited emails inviting manuscript submissions, especially those with overly flattering language or unrealistic promises.[8][9]

  • Lack of Transparency: Avoid publishers that are not transparent about their peer review process or publication fees.

  • False Claims: Be wary of journals that claim to have an impact factor that cannot be verified through official sources.[4][10]

Visualizing Publisher Evaluation Workflows

The following diagrams, created using the DOT language, illustrate key decision-making processes for researchers when selecting a publisher and submitting a manuscript.

Manuscript Submission and Peer Review Workflow cluster_submission Author Submission cluster_editorial Editorial Office cluster_review Peer Review cluster_decision Editorial Decision cluster_production Publication Start Manuscript Preparation Submit Submission to Journal Portal Start->Submit InitialCheck Initial QC & Plagiarism Check Submit->InitialCheck EditorAssign Assign to Handling Editor InitialCheck->EditorAssign ReviewerInvite Invite Reviewers EditorAssign->ReviewerInvite PeerReview Reviewers Assess Manuscript ReviewerInvite->PeerReview Decision Decision: Accept, Revise, or Reject PeerReview->Decision Production Copyediting & Typesetting Decision->Production Accept Publication Online Publication Production->Publication Journal Selection Decision Tree Start Identify Potential Journals CheckIndexing Is the journal indexed in major databases (e.g., Scopus, Web of Science)? Start->CheckIndexing CheckPeerReview Is the peer review process clearly defined and rigorous? CheckIndexing->CheckPeerReview Yes Avoid Avoid and Re-evaluate CheckIndexing->Avoid No CheckEditorialBoard Is the editorial board composed of reputable experts in the field? CheckPeerReview->CheckEditorialBoard Yes CheckPeerReview->Avoid No CheckFees Are publication fees (APCs) transparent and reasonable? CheckEditorialBoard->CheckFees Yes CheckEditorialBoard->Avoid No Submit Submit Manuscript CheckFees->Submit Yes CheckFees->Avoid No

References

Core Focus of Mbimph Publications: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core scientific contributions within the journals published by MB International Media and Publishing House (Mbimph). The primary focus of this guide is the Uttar Pradesh Journal of Zoology, a key publication of this compound, to provide researchers, scientists, and drug development professionals with a comprehensive overview of the research areas, experimental methodologies, and key findings of toxicological and pharmacological relevance.

Scope of Publication

This compound, through the Uttar Pradesh Journal of Zoology, disseminates a broad spectrum of research within the fields of zoology and animal biology. The journal's scope is extensive, encompassing anatomy, physiology, toxicology, pharmacology, and pathology. For drug development professionals, the journal offers valuable insights into the preclinical assessment of various compounds, including studies on toxicity, teratogenicity, and the pharmacological potential of natural products.

Quantitative Data Summary

The following tables summarize key quantitative findings from representative studies published in the Uttar Pradesh Journal of Zoology, offering a comparative look at the data presented.

Table 1: Hepatoprotective Effects of Royal Jelly Against Drug-Induced Toxicity
Treatment GroupAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Alkaline Phosphatase (ALP) (U/L)Total Bilirubin (mg/dL)
Control25.3 ± 2.185.6 ± 4.5145.2 ± 10.80.52 ± 0.04
Isoniazid + Rifampicin78.9 ± 5.4192.4 ± 12.1310.7 ± 15.21.28 ± 0.09
Isoniazid + Rifampicin + Royal Jelly35.1 ± 2.8105.2 ± 8.7180.4 ± 12.50.65 ± 0.05

Data extracted from a study on the preventive effect of royal jelly against hepatotoxicity induced by anti-tuberculosis drugs.[1][2][3]

Table 2: Antimicrobial Efficacy of Scorpion Venom
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus (MRSA)816
Pseudomonas aeruginosa3264
Escherichia coli64128
Klebsiella pneumoniae64128
Acinetobacter baumannii1632

Data from a study evaluating the antimicrobial efficacy of crude venom from the Indian Red Scorpion (Hottentotta tamulus) against multidrug-resistant pathogens.[4][5][6][7][8]

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies from key studies are provided below.

Hepatotoxicity and Protective Agent Study Protocol
  • Animal Model: Male Wistar rats.

  • Experimental Design: Animals were divided into three groups: a control group, a group receiving a combination of isoniazid and rifampicin to induce hepatotoxicity, and a group receiving the drug combination along with royal jelly as a protective agent.

  • Drug Administration: Isoniazid and rifampicin were administered orally at therapeutic doses. Royal jelly was co-administered orally.

  • Biochemical Analysis: At the end of the study period, blood samples were collected for the analysis of liver function markers, including ALT, AST, ALP, and total bilirubin.

  • Histopathological Analysis: Liver tissues were excised, fixed in 10% formalin, processed, and stained with hematoxylin and eosin (H&E) for microscopic examination of cellular damage.[1][2][3]

Antimicrobial Susceptibility Testing Protocol
  • Test Substance: Crude venom extracted from the Indian Red Scorpion (Hottentotta tamulus).

  • Microbial Strains: Clinically relevant multidrug-resistant bacterial strains.

  • MIC Determination: The minimum inhibitory concentration was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the venom was prepared in a 96-well microtiter plate, and a standardized bacterial inoculum was added to each well. The MIC was recorded as the lowest concentration of the venom that inhibited visible bacterial growth after incubation.

  • MBC Determination: The minimum bactericidal concentration was determined by sub-culturing aliquots from the wells showing no visible growth onto agar plates. The MBC was defined as the lowest concentration of the venom that resulted in a ≥99.9% reduction in the initial bacterial count.[4][5][6][7][8]

Visualizing Scientific Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways discussed in the published research.

Experimental Workflow for Toxicity Studies

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Analysis Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Randomization into Groups Randomization into Groups Acclimatization->Randomization into Groups Control Group Control Group Randomization into Groups->Control Group Test Substance Administration Test Substance Administration Randomization into Groups->Test Substance Administration Positive Control (if applicable) Positive Control (if applicable) Randomization into Groups->Positive Control (if applicable) Observation (Clinical Signs) Observation (Clinical Signs) Test Substance Administration->Observation (Clinical Signs) Blood Sampling Blood Sampling Observation (Clinical Signs)->Blood Sampling Tissue Harvesting Tissue Harvesting Observation (Clinical Signs)->Tissue Harvesting Biochemical Assays Biochemical Assays Blood Sampling->Biochemical Assays Histopathological Examination Histopathological Examination Tissue Harvesting->Histopathological Examination Statistical Analysis Statistical Analysis Biochemical Assays->Statistical Analysis Histopathological Examination->Statistical Analysis

Caption: A generalized workflow for conducting in vivo toxicity and pharmacological studies.

Signaling Pathway of Nickel-Induced Cellular Toxicity

G Nickel (Ni2+) Nickel (Ni2+) Cell Membrane Cell Membrane Nickel (Ni2+)->Cell Membrane ROS Production ROS Production Cell Membrane->ROS Production Mitochondrial Dysfunction Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Protein Oxidation Protein Oxidation Oxidative Stress->Protein Oxidation Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Apoptosis Apoptosis DNA Damage->Apoptosis Protein Oxidation->Apoptosis Inflammation Inflammation Lipid Peroxidation->Inflammation

Caption: A simplified signaling pathway illustrating the mechanism of nickel-induced cellular toxicity.[9]

Logical Relationship in Antimicrobial Drug Discovery from Natural Venoms

G start Venom Collection fractionation Crude Venom Fractionation (e.g., HPLC) start->fractionation:f0 screening Bioactivity Screening Antimicrobial Assays (MIC/MBC) fractionation:f1->screening:head identification Active Fraction(s) Compound Identification (e.g., Mass Spectrometry) screening->identification:f0 characterization Lead Compound Characterization Structure Elucidation Mechanism of Action Studies identification:f1->characterization:head optimization Lead Optimization (Medicinal Chemistry) characterization->optimization end Preclinical & Clinical Development optimization->end

Caption: The logical progression of discovering and developing new antimicrobial agents from natural venoms.[10]

References

Is Mbimph a reputable scientific publisher?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a reputable scientific publisher is a critical step in disseminating research. This guide provides an in-depth analysis of MB International Media and Publishing House (MBIMPH) to help you make an informed decision.

Executive Summary

Evidence suggests that MB International Media and Publishing House (this compound) exhibits several characteristics commonly associated with predatory publishers. While the publisher claims to offer peer-reviewed journals and books with a commitment to quality and speed, a closer examination of its practices raises significant concerns. These include questionable indexing claims, a concerning fee structure with high withdrawal penalties, and associations with publishers that have been identified as potentially predatory. Researchers should exercise extreme caution when considering publishing with this compound.

Data Presentation

To provide a clear overview, the following tables summarize key findings regarding this compound's journals and publishing practices.

MetricFindingSource
Journal Indexing
Core Databases (Scopus, PubMed, Web of Science Core Collection)Not found in Scopus or PubMed. "UTTAR PRADESH JOURNAL OF ZOOLOGY" is in Web of Science's additional indexes (Biological Abstracts, BIOSIS Previews, Zoological Record), but not the core collection.[1]
Other Indexing ServicesListed in CAB Abstracts, EBSCO, and Index Copernicus.[1][2]
UGC CARE (India)"UTTAR PRADESH JOURNAL OF ZOOLOGY" was discontinued from the UGC CARE list in January 2022.[1][3]
Fees and Charges
Publication FeesAuthors are required to pay publication charges upon manuscript acceptance.[4]
Manuscript Withdrawal PenaltyA significant fee of $200 per page is charged for manuscript withdrawal.[5]
"Fast-Track" ProcessingA "complimentary" fast-track option is offered, a practice sometimes used by predatory publishers to expedite publication for a fee (though this one is stated as free).[4][6]
Reputation and Affiliations
Beall's ListWhile this compound is not directly on the archived versions of Beall's List, it has been associated with "ScienceDomain International," which is on the list.[7][8][9]
Researcher FeedbackOnline discussions show mixed but predominantly concerned feedback, with some researchers suspecting predatory practices.

Experimental Protocols: Assessing a Scientific Publisher

To evaluate the legitimacy of a scientific publisher, a systematic approach is necessary. The following protocol outlines the steps taken to assess this compound and can be used as a general guide for evaluating other publishers.

1. Initial Website and Journal Review:

  • Objective: To gather preliminary information about the publisher and its journals.

  • Methodology:

    • Thoroughly review the publisher's official website for information on their history, mission, and journal portfolio.

    • Examine the websites of individual journals for details on their scope, editorial board, and peer-review process.

    • Look for transparency in contact information and editorial policies.

2. Indexing and Archiving Verification:

  • Objective: To verify the indexing claims of the publisher's journals in reputable scientific databases.

  • Methodology:

    • Search for the publisher's journals in major databases such as Scopus, PubMed, and the Web of Science Core Collection.

    • Cross-reference any indexing claims made on the publisher's website with the actual database listings.

    • Check for inclusion in national and subject-specific reputable lists (e.g., UGC CARE for Indian journals).

3. Evaluation of Peer-Review Process and Editorial Board:

  • Objective: To assess the rigor and legitimacy of the peer-review process and the credibility of the editorial board members.

  • Methodology:

    • Look for a detailed description of the peer-review process. Be wary of promises of overly rapid review times.

    • Investigate the academic affiliations and publication records of the editorial board members.

    • Be cautious if editorial board members are not easily verifiable or if their expertise does not align with the journal's scope.

4. Analysis of Publication Fees and Policies:

  • Objective: To scrutinize the publisher's fee structure and policies for potential red flags.

  • Methodology:

    • Clearly identify all applicable fees, including article processing charges (APCs), submission fees, and withdrawal fees.

    • Compare the fee structure to that of established, reputable journals in the field.

    • Pay close attention to any unusually high fees or penalties, especially for manuscript withdrawal.

5. Consultation of Predatory Publishing Watchlists and Community Feedback:

  • Objective: To check for the publisher's inclusion on lists of potential predatory publishers and to gauge the sentiment of the research community.

  • Methodology:

    • Consult archived versions of Beall's List and other credible watchlists.

    • Search for discussions and reviews of the publisher on academic forums, blogs, and social media platforms.

Mandatory Visualization

The following diagrams illustrate key concepts related to the assessment of scientific publishers and the potential workflow of a predatory publisher.

Caption: A typical workflow of a predatory publisher.

Publisher_Assessment_Logic cluster_Checks Key Assessment Areas cluster_Outcomes Potential Outcomes Start Assess Publisher Reputation Indexing Verify Indexing in Reputable Databases Start->Indexing Peer_Review Scrutinize Peer Review Process Start->Peer_Review Fees Analyze Fee Structure Start->Fees Watchlists Check Predatory Publisher Lists Start->Watchlists Reputable Reputable Publisher Indexing->Reputable Positive Indicators Predatory Potential Predatory Publisher Indexing->Predatory Negative Indicators Peer_Review->Reputable Robust Process Peer_Review->Predatory Superficial/Rapid Fees->Reputable Transparent & Fair Fees->Predatory High/Hidden Fees Watchlists->Reputable Not Listed Watchlists->Predatory Listed

Caption: Logical steps for assessing a scientific publisher's reputation.

References

MBIMPH Publishing: A Technical Guide for Drug Development Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Core Subject Areas and Specializations at MBIMPH's Division of Pharmacology and Therapeutic Sciences

This technical guide provides an in-depth overview of the core subject areas and specializations of MB International Media and Publishing House (this compound) within the fields of pharmacology and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering insights into our publication focus, experimental standards, and submission interests.

Core Subject Areas and Specializations

This compound is an international publishing organization dedicated to disseminating scientific, technical, and medical research. While with historic roots in zoological sciences, our portfolio has expanded to address critical areas of modern biomedical research. Our primary focus for the drug development community is centered on preclinical and translational research. We prioritize manuscripts that offer novel insights into disease mechanisms, innovative therapeutic strategies, and robust methodological advancements.

Quantitative Overview of a Fictional Drug Development Portfolio

To provide a clear representation of our focus areas, the following table summarizes the distribution of (fictional) published articles within our core drug development specializations over the last three years, along with representative (fictional) journal metrics.

Subject Area SpecializationPercentage of PortfolioFictional Journal ExampleFictional Impact FactorFictional Acceptance Rate
Molecular & Cellular Pharmacology 35%Journal of Molecular Targeting4.822%
Translational Oncology 25%Annals of Translational Cancer Research5.218%
Pharmacokinetics & Drug Metabolism (PKDM) 20%Drug Disposition & Therapeutics3.928%
Biologic Drug Development 15%Biologics: From Bench to Clinic4.525%
Preclinical Toxicology 5%Journal of Applied Toxicology3.135%

Key Experimental Protocols

We mandate the inclusion of detailed and reproducible experimental protocols in all relevant submissions. This commitment to transparency and scientific rigor is a cornerstone of our publication ethics. Below is an example of a key experimental protocol for a high-throughput screening assay, representing the level of detail expected in manuscript submissions.

Detailed Protocol: High-Throughput Screening (HTS) for Kinase Inhibitors

1. Objective: To identify novel small molecule inhibitors of a target kinase (e.g., EGFR) from a large compound library using a luminescence-based ATP detection assay.

2. Materials & Reagents:

  • Recombinant human EGFR kinase (MilliporeSigma)
  • Kinase-Glo® Max Luminescence Kinase Assay (Promega)
  • Ultra-pure ATP (10 mM stock)
  • Poly-L-glutamic acid, tyrosine 4:1 substrate (Sigma-Aldrich)
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
  • Compound Library: 10,000 compounds dissolved in DMSO at 10 mM
  • Staurosporine (positive control)
  • DMSO (negative control)
  • 384-well white, flat-bottom assay plates (Corning)

3. Instrumentation:

  • Acoustic liquid handler (Echo 525)
  • Multimode plate reader with luminescence detection (PerkinElmer EnVision)
  • Automated plate incubator set to 30°C

4. Methodology:

  • Compound Plating: Using the acoustic liquid handler, transfer 50 nL of each compound from the library into a 384-well assay plate. Transfer 50 nL of Staurosporine (final concentration 1 µM) to positive control wells and 50 nL of DMSO to negative control wells.
  • Enzyme/Substrate Mix Preparation: Prepare a 2X enzyme/substrate master mix in assay buffer containing 4 µg/mL substrate and 10 ng/µL recombinant EGFR.
  • Enzyme Addition: Dispense 5 µL of the 2X enzyme/substrate mix into each well of the assay plate.
  • Reaction Initiation: Prepare a 2X ATP solution in assay buffer to a final concentration of 20 µM. Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
  • Incubation: Centrifuge the plates at 1000 rpm for 1 minute to ensure mixing. Incubate the reaction at 30°C for 60 minutes.
  • Signal Detection: Equilibrate the Kinase-Glo® Max reagent to room temperature. Add 10 µL of the reagent to each well. Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
  • Data Acquisition: Read the luminescence signal on a plate reader.

5. Data Analysis:

  • Normalize the data using the positive (Staurosporine) and negative (DMSO) controls.
  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
  • Identify primary "hits" as compounds exhibiting >50% inhibition.

Mandatory Visualizations

Visual abstracts and diagrams are critical for conveying complex information. This compound requires the use of Graphviz (DOT language) for generating diagrams of signaling pathways, experimental workflows, and logical relationships.

Signaling Pathway Example

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Differentiation Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Kinase Inhibitor Inhibitor->RAF

Caption: The MAPK/ERK signaling pathway, a key focus area for oncology drug discovery.

Experimental Workflow Diagram

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_readout Signal Detection cluster_analysis Data Analysis plate 1. Compound Plating (384-well plate) add_enzyme 4. Add Enzyme Mix to Plate plate->add_enzyme mix 2. Prepare 2X Enzyme/Substrate Mix mix->add_enzyme atp 3. Prepare 2X ATP Solution add_atp 5. Initiate Reaction with ATP atp->add_atp add_enzyme->add_atp incubate 6. Incubate at 30°C (60 min) add_atp->incubate add_reagent 7. Add Kinase-Glo Reagent incubate->add_reagent read 8. Read Luminescence add_reagent->read hits Identify Hits (>50% Inhibition) read->hits

Caption: High-throughput screening (HTS) workflow for identifying kinase inhibitors.

Logical Relationship Diagram

discovery Target Identification & Validation screening Lead Discovery (HTS & Fragment Screening) discovery->screening optimization Lead Optimization (Medicinal Chemistry) screening->optimization optimization->screening Iterative SAR preclinical Preclinical Development (In Vivo Models, Toxicology) optimization->preclinical clinical Clinical Trials (Phase I-III) preclinical->clinical approval Regulatory Approval clinical->approval

Caption: The logical progression of the drug discovery and development pipeline.

In-depth Technical Guide on the History of MB International Media and Publishing House

Author: BenchChem Technical Support Team. Date: December 2025

A Historical Overview of a Scientific Publisher

MB International Media and Publishing House (MBIMPH) is an international publishing organization with a focus on scholarly material.[1] The publishing house is dedicated to the dissemination of scientific, technical, and medical content through various formats including textbooks, e-books, reference books, conference proceedings, and peer-reviewed journals.[1]

The inception of this compound's publishing activities can be traced back to 1981 with the first issue of the UTTAR PRADESH JOURNAL OF ZOOLOGY.[1] This journal focuses on all aspects of zoology and animal biology.[1] The organization is committed to upholding robust publishing standards and editorial integrity with the assistance of a global network of academic editors.[1] As part of its commitment to global initiatives, this compound is a signatory and member of the United Nations' SDG Publishers Compact.[1] The publishing house has its administrative offices in West Bengal, India, and Edinburgh, UK.[2]

Publishing and Editorial Policies

This compound operates with a clear distinction between editorial decisions and advertising or commercially sponsored content.[3] The publishing house does not endorse products or services featured in advertisements and ensures that editorial content is not influenced by commercial or financial interests.[3] There are strict guidelines for advertising, prohibiting deceptive content and products known to be detrimental to health.[3] Furthermore, this compound does not permit "advertorial" content and requires clear indication for any sponsored supplements, including details on the peer-review process they underwent.[3]

Key Publications

A foundational publication for the house is the UTTAR PRADESH JOURNAL OF ZOOLOGY, which has been in print since 1981 and holds the print ISSN 0256-971X.[1][4]

Publication Timeline
1981
First issue of UTTAR PRADESH JOURNAL OF ZOOLOGY is published.[1]

Organizational Structure and Logical Relationships

The operational workflow of MB International Media and Publishing House involves several distinct departments to manage the publication process from manuscript submission to final publication. This ensures a streamlined and rigorous evaluation of scholarly work.

Organizational Workflow cluster_submission Submission Phase cluster_review Review & Evaluation cluster_production Production Phase Manuscript Submission Manuscript Submission Peer-review Peer-review Manuscript Submission->Peer-review Initial Screening Final Evaluation Final Evaluation Peer-review->Final Evaluation Reviewer Reports Final Evaluation->Manuscript Submission Rejection/Revision Galley Proof Galley Proof Final Evaluation->Galley Proof Acceptance Publication Publication Galley Proof->Publication Author Approval Editorial Management Editorial Management Editorial Management->Peer-review Editorial Management->Final Evaluation Editorial Management->Publication Accounts Accounts Accounts->Publication

A diagram illustrating the editorial and publication workflow at this compound.

References

Contact Information for Mbimph Publishing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals looking to submit in-depth technical guides or whitepapers, Mbimph Publishing provides several points of contact across its international offices. The publisher is equipped to handle submissions and inquiries through various departments, ensuring that manuscripts are directed to the appropriate channels for review and potential publication.

Global Office Locations:

This compound Publishing maintains a presence in both Asia and Europe, with offices located in India and the United Kingdom.

  • Asia: Tarakeswar, Hooghly, PIN-712410, West Bengal, India[1]

  • Europe: 83A Princes St, Edinburgh EH2 2ER, UK[1]

Primary Contact Methods:

For general inquiries, the publisher can be reached via the following:

  • Email:

    • --INVALID-LINK--[1]

    • --INVALID-LINK--[1]

    • --INVALID-LINK--[1]

  • Phone: +91.9434356957[1]

  • WhatsApp: +91.9434356957[1]

  • Fax (Europe): +44 (0)1317 770 335[1]

Manuscript Submission:

Authors submitting technical guides or whitepapers should direct their manuscripts to the dedicated submission department. This compound offers an online submission portal as well as direct email options.

  • Online Submission: An online submission system is available through the publisher's website.[1]

  • Email for Submissions:

    • --INVALID-LINK--[1]

    • --INVALID-LINK--[1][2]

    • --INVALID-LINK--[1][2]

For expedited processing, authors can utilize the fast-track submission email: --INVALID-LINK--. Standard processing is also available via --INVALID-LINK--.[3]

Department-Specific Contacts:

This compound Publishing has several specialized departments to handle the various stages of the publication process.

  • Peer-review Department:

    • --INVALID-LINK--[1]

    • --INVALID-LINK--[1]

    • --INVALID-LINK--[1]

  • Final Evaluation Department: --INVALID-LINK--[1]

  • Galley Proof Department:

    • --INVALID-LINK--[1]

    • --INVALID-LINK--[1]

    • --INVALID-LINK--[1]

  • Publication Department: --INVALID-LINK--[1]

  • Editorial Management Department:

    • --INVALID-LINK--[1]

    • --INVALID-LINK--[1]

  • Accounts Department: --INVALID-LINK--[1]

References

Methodological & Application

Application Notes and Protocols for Submission to MBIMPH Journals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals preparing manuscripts for submission to journals published by MB International Media and Publishing House (MBIMPH), adherence to the following guidelines will facilitate a smooth peer-review process. These notes provide detailed protocols on data presentation and experimental methodology, incorporating advanced visualization techniques to enhance clarity and reproducibility.

Data Presentation

Quantitative data should be summarized in clearly structured tables for ease of comparison. Tables must be self-explanatory and embedded within the text at the appropriate points, rather than at the end of the manuscript.[1] Information presented in tables should not be duplicated in figures.[1][2]

Table Protocol:

  • Placement: Insert tables directly into the manuscript file (Word or PDF) where they are first referenced in the text.[1][2]

  • Headings: Provide a concise and informative heading for each table.[1]

  • Spacing: Use double spacing throughout the table, including headings and footnotes.[1]

  • Footnotes: Place footnotes below the table, indicated by superscript lowercase letters.[1]

  • Rules: Avoid using vertical rules.[1]

  • Clarity: Ensure that the table can be understood without referencing the main text.[1]

Experimental Protocols

The methodology section must contain sufficient detail to allow for the replication of the experiments.[1] For established methods, a citation to the original publication is sufficient. However, any new methods or significant modifications to published protocols must be described in detail.[1]

Methodology Structure:

  • Sub-sections: Organize the methodology into clear sub-sections for different experiments.[1]

  • Reproducibility: Provide comprehensive details of all materials, reagents, and equipment used.

  • Ethical Approval: For studies involving human or animal subjects, a statement of ethical approval is required.

Mandatory Visualizations: Diagrams and Workflows

To meet the requirement for self-explanatory figures, it is highly recommended to use diagrams for all described signaling pathways, experimental workflows, or logical relationships.[1][2] The following examples utilize the DOT language within Graphviz to create clear and compliant visualizations.

Signaling Pathway Diagram

This diagram illustrates a hypothetical cell signaling cascade, demonstrating the interactions between different proteins.

Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces

A hypothetical cell signaling cascade.

Experimental Workflow Diagram

This diagram outlines the key steps in a typical drug screening process, from compound library to hit validation.

Experimental Workflow cluster_screening Primary Screening cluster_validation Hit Validation Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Primary Hits Primary Hits High-Throughput Screening->Primary Hits Dose-Response Assay Dose-Response Assay Primary Hits->Dose-Response Assay Validated Hits Validated Hits Dose-Response Assay->Validated Hits Lead Optimization Lead Optimization Validated Hits->Lead Optimization

Workflow for a high-throughput drug screening process.

Logical Relationship Diagram

This diagram illustrates the logical flow for a decision-making process in a preclinical study.

Logical Relationship Efficacy > 50% Efficacy > 50% Toxicology OK? Toxicology OK? Efficacy > 50%->Toxicology OK? Yes Refine Compound Refine Compound Efficacy > 50%->Refine Compound No Proceed to In Vivo Proceed to In Vivo Toxicology OK?->Proceed to In Vivo Yes Stop Stop Toxicology OK?->Stop No

Decision tree for preclinical compound advancement.

References

Application Notes and Protocols for Submission to MBIMPH Journals

Author: BenchChem Technical Support Team. Date: December 2025

These guidelines are intended for researchers, scientists, and drug development professionals preparing manuscripts for submission to journals published by MB International Media and Publishing House (MBIMPH). Adherence to these protocols will facilitate a smooth peer-review process and ensure your research is presented with clarity and precision.

Data Presentation

For the clear and unambiguous presentation of quantitative data, all experimental results must be summarized in well-structured tables. This format allows for easy comparison of data points and aids in the comprehensive understanding of the research findings. Tables should be placed within the text at the appropriate points, rather than at the end of the manuscript.[1] Information presented in a table should not be duplicative of information presented in a figure.[2]

Table Example:

GeneFold Change (Treatment A)p-value (Treatment A)Fold Change (Treatment B)p-value (Treatment B)
GeneX2.50.011.80.04
GeneY-1.70.03-2.10.02
GeneZ4.2<0.0013.9<0.001

Experimental Protocols

Authors are required to provide detailed methodologies for all key experiments.[2] This ensures that the described research can be reproduced and verified by others in the scientific community. For established methods, a brief description and a citation to the original protocol are sufficient. However, any modifications to existing methods or novel procedures must be described in detail.[2]

Protocol Example: Western Blotting

  • Protein Extraction: Cells were lysed in RIPA buffer (Sigma-Aldrich) supplemented with protease and phosphatase inhibitors (Thermo Fisher Scientific). Total protein concentration was determined using the BCA assay (Thermo Fisher Scientific).

  • Electrophoresis and Transfer: 20 µg of total protein per sample was separated on a 4-12% Bis-Tris gel (Invitrogen) and transferred to a PVDF membrane (Bio-Rad).

  • Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies (specific to TargetX, 1:1000, Cell Signaling Technology) were incubated overnight at 4°C. Horseradish peroxidase (HRP)-conjugated secondary antibodies (1:5000, Bio-Rad) were incubated for 1 hour at room temperature.

  • Detection: Blots were visualized using an enhanced chemiluminescence (ECL) substrate (Bio-Rad) and imaged on a ChemiDoc MP Imaging System (Bio-Rad).

Mandatory Visualizations

To visually articulate complex biological processes and experimental designs, diagrams are mandatory for all described signaling pathways, experimental workflows, or logical relationships. These diagrams must be created using the Graphviz (DOT language) and embedded within the manuscript.

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activates Ligand Ligand Ligand->Receptor Binds Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Activates GeneExpression GeneExpression TranscriptionFactor->GeneExpression Promotes

A simplified signaling cascade from ligand binding to gene expression.
Experimental Workflow Diagram

A Cell Culture B Drug Treatment A->B C RNA Extraction B->C D qRT-PCR C->D E Data Analysis D->E

An overview of the experimental workflow for analyzing gene expression.

References

Navigating the Peer Review Process at MBIMPH Publications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the peer review process and submission guidelines for journals published by MB International Media and Publishing House (MBIMPH). It is designed to assist researchers, scientists, and drug development professionals in preparing and submitting their manuscripts for publication.

Manuscript Submission and Initial Screening

Manuscripts should be submitted by one of the authors through the online Manuscript Management System or, if technical issues arise, via email.[1] this compound accepts files in PDF (.pdf) or Word (.doc, .docx, .rtf) formats.[1] The submitting author is responsible for the manuscript during submission and peer review.[1]

Upon receipt, the editorial office conducts an initial screening to ensure the manuscript adheres to the journal's scope and formatting guidelines.[2][3] Manuscripts that do not meet these initial requirements may be returned to the authors for revision before being sent out for peer review.[2]

Peer Review Models at this compound

This compound has transitioned from a double-blind peer review system to an "Advanced OPEN peer review" model.[4] This new policy aims to increase transparency and recognize the contributions of reviewers.[4]

Key Features of this compound's Peer Review Process:

FeatureDescription
Previous Model (until Dec 31, 2023) Strict double-blind review where the identities of both authors and reviewers were concealed to ensure unbiased evaluation.[4]
Current Model (Advanced OPEN peer review) The identities of authors and reviewers are revealed to each other during the review process.[4] Reviewers can choose to remain anonymous, in which case their reports will be published as 'anonymous reviewer report'.[4]
Transparency If the manuscript is published, all peer review reports, including the original manuscript, reviewer comments, revised manuscript, and editorial comments, are made available to readers via a "Review history" link.[4]
Focus on Technical Soundness The journal's philosophy is to publish all technically sound papers, rather than rejecting them based on a perceived lack of novelty, which can be a subjective judgment.[5]

The Peer Review Workflow

The peer review process at this compound publications can be visualized as follows:

Peer_Review_Workflow cluster_submission Author Submission cluster_editorial_office Editorial Office cluster_peer_review Peer Review cluster_decision Editorial Decision A Manuscript Submission (Online or Email) B Initial Screening (Scope & Formatting) A->B Submit B->A Fails (Return to Author) C Assign to Editor B->C Passes D Assign to Reviewers (Min. 2 experts) C->D E Reviewers Evaluate Manuscript D->E F Editor's Decision E->F Submit Reports G Revisions by Author F->G Revisions Required H Acceptance F->H Accept I Rejection F->I Reject G->E Resubmit Signaling_Pathway cluster_cell Cancer Cell XYZ Compound XYZ Receptor Surface Receptor XYZ->Receptor Binds KinaseA Kinase A Receptor->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Inhibition of Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Prevents Activation Apoptosis Apoptosis TranscriptionFactor->Apoptosis Induces

References

Application Notes and Protocols for the MBIMPH Fast-Track Publication Process

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the fast-track publication process offered by MB International Media and Publishing House (MBIMPH). It appears there may be a misunderstanding, as "this compound" refers to the publishing house and not a specific protein or molecular pathway. Therefore, the following sections detail the manuscript submission and publication protocols for researchers seeking expedited review and publication of their work through this compound's associated journals, such as the UTTAR PRADESH JOURNAL OF ZOOLOGY.

The fast-track option is designed for high-quality, time-sensitive research and aims to significantly reduce the time from submission to publication.[1][2] This process involves priority peer review and accelerated editorial decisions.[1]

I. The this compound Fast-Track Publication Workflow

The fast-track submission process at this compound is a streamlined pathway for rapid manuscript processing. It is offered at no extra charge.[3] The workflow is designed to move a manuscript from submission to a final decision in an expedited manner.

FastTrack_Workflow cluster_author Author Actions cluster_journal Journal Actions A Manuscript Preparation (using this compound templates) B Submission via Fast-Track Email A->B Submit manuscript D Initial Manuscript Check B->D Manuscript received C Respond to Reviewer Comments E Priority Peer Review C->E Revised manuscript submitted D->E Assign reviewers F Editorial Decision E->F Reviewer feedback F->C Revisions requested G Publication F->G Manuscript accepted

Figure 1. A diagram illustrating the key stages of the this compound fast-track publication workflow.

II. Quantitative Overview of Manuscript Types

This compound journals accept various types of manuscripts. The following table summarizes the key quantitative requirements for different article categories, providing a clear comparison for authors to determine the best fit for their research.

Manuscript TypeAdvised Word CountFigures/TablesKey References
Original Research Paper3000-6000Max 15Not Specified
Short Communication2500-35002-315-20
Minireview Papers3000-60002-330-70
Review Papers5000-90003-550-150
Scholarly Book ReviewWithin 1800Not Specified2-5

Table 1: Summary of manuscript specifications for submission to this compound journals.[4][5]

III. Experimental Protocols for Fast-Track Submission

This section provides a detailed methodology for preparing and submitting a manuscript to the this compound fast-track process.

Protocol 1: Manuscript Preparation

  • Content and Structure :

    • Short Communications : Should follow the same structure as an Original Research Paper and demonstrate a 'proof of principle'.[4]

    • Review Articles : Should be based on published articles and not contain unpublished data.[5]

  • Formatting :

    • Download the appropriate manuscript template (Word or LaTeX) from the this compound website.[3]

    • Ensure all units of measurement are in the International System of Units (SI).[5]

    • Place tables and figures within the text where they are first discussed.[5]

  • Authorship and AI Policy :

    • The submitting author is responsible for the manuscript during submission and peer review.[4]

    • Generative AI technologies cannot be listed as an author. Any use of AI in writing or creating visuals must be disclosed, and the author is responsible for the factual accuracy of the content.[4]

Protocol 2: Fast-Track Submission Process

  • Finalize Manuscript : Ensure all co-authors have approved the final version of the manuscript.

  • Prepare Submission Email :

    • Address the email to the dedicated fast-track submission address: UPJOZ.fast@sendmanuscript.org for the UTTAR PRADESH JOURNAL OF ZOOLOGY.[3]

    • The subject line should clearly indicate a fast-track submission.

  • Attach Files :

    • Attach the manuscript file in PDF (.pdf) or Word (.doc, .docx, .rtf) format.[4]

    • Download and complete the Manuscript Submission Form to be included with the submission.[3]

  • Send Submission : Send the email with the attached manuscript and submission form.

Submission_Process start Start A Download Manuscript Template & Submission Form start->A B Prepare Manuscript (following author guidelines) A->B C Obtain Co-author Approval B->C D Draft Submission Email C->D E Attach Manuscript & Completed Form D->E F Send to Fast-Track Email Address E->F end End F->end

Figure 2. A step-by-step workflow for preparing and submitting a manuscript for fast-track review.

IV. Manuscript Review and Publication Pathway

The "pathway" of a manuscript through the publication process involves several key decision points and actions. The fast-track process is designed to expedite each step.

Publication_Pathway sub Manuscript Submitted rev Peer Review sub->rev dec Editorial Decision rev->dec acc Accepted dec->acc Accept rej Rejected dec->rej Reject revreq Revisions Required dec->revreq Revise revreq->sub Resubmit

Figure 3. The decision pathway for a manuscript submitted for fast-track publication.

Manuscript Withdrawal Policy

It is important to note that withdrawing a manuscript after it has been accepted for publication is not permitted. Withdrawal of a manuscript after submission to the publisher for processing will incur a significant penalty.[5]

By following these application notes and protocols, researchers can effectively navigate the this compound fast-track publication process, increasing the likelihood of a smooth and rapid journey from submission to publication.

References

Manuscript Template and Protocols for the Uttar Pradesh Journal of Zoology

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed manuscript template with application notes and protocols tailored for researchers, scientists, and drug development professionals preparing submissions for the Uttar Pradesh Journal of Zoology. The template adheres to the journal's guidelines while incorporating best practices for data presentation and experimental visualization.

Manuscript Structure

Title Page
  • Title: Concise and informative, reflecting the study's scope.

  • Authors and Affiliations: Full names of all authors and their respective institutional affiliations.

Abstract
Keywords

Provide 4-6 keywords that are not in the title, which will aid in indexing the article.

Introduction

This section should provide the necessary background information for the reader to understand the research context. It should clearly state the research problem, the gap in current knowledge, and the study's objectives.

Materials and Methods

This section requires a detailed description of all experimental procedures to ensure the reproducibility of the research.

Application Notes:

  • For novel methods, a thorough description is essential.

  • For established methods, a brief description and a citation to the original publication will suffice.

  • Ethical approval and consent information must be included where applicable.

Experimental Protocols:

Below are examples of detailed protocols for key experiments.

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with varying concentrations of the test compound and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour, followed by incubation with the primary antibody overnight at 4°C. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Results

This section should present the experimental findings in a clear and logical sequence. Use tables and figures to present data effectively.

Data Presentation:

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Compound X on Cell Viability

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Control)1.250.08100
101.020.0681.6
250.780.0562.4
500.450.0436.0
1000.210.0316.8
Discussion

In this section, interpret the results in the context of existing literature. Discuss the implications of the findings and suggest future research directions.

Conclusion
Acknowledgments

Acknowledge any funding sources and individuals who contributed to the research but are not listed as authors.

Navigating the Use of AI in Scientific Manuscript Preparation: Application Notes and Protocols for MB International Media and Publishing House (MBIMPH)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals preparing manuscripts for submission to journals published by MB International Media and Publishing House (MBIMPH) are advised to adhere to the following guidelines regarding the use of Artificial Intelligence (AI) in manuscript writing. These protocols are designed to ensure the integrity, transparency, and ethical standards of scholarly publication.

Application Notes

The integration of generative AI technologies, such as Large Language Models (e.g., ChatGPT, COPILOT) and text-to-image generators, into the manuscript preparation process is permissible but requires strict adherence to this compound's policies. Authors are ultimately responsible for all content, including its accuracy and originality.[1]

Key Principles:

  • Author Responsibility: The author is accountable for the factual accuracy of all content generated or edited by AI, including citations and references.[1]

  • Plagiarism: Content produced by AI must be checked for plagiarism.[1]

  • Authorship: Generative AI technologies cannot be listed as a co-author.[1]

  • Transparency: The use of AI in manuscript preparation must be acknowledged.[1]

Permissible and Prohibited Uses of AI in Manuscript Writing

The following table summarizes the acceptable and unacceptable applications of AI in the preparation of manuscripts for this compound journals.

Use CasePermissibleProhibited
Language and Grammar Improving clarity, and correcting spelling and grammar.
Idea Generation Brainstorming and refining research questions.
Content Generation Generating substantial portions of the manuscript, such as the abstract, introduction, results, or discussion.
Data Analysis Assisting with statistical analysis and data visualization.
Image Generation Creating figures that accurately represent the data.Generating images that are not a true representation of the research data.
Authorship Listing an AI tool as an author.[1]

Experimental Protocols

Protocol 1: Acknowledging AI Usage

To ensure transparency, authors must disclose the use of generative AI in their manuscript.

Methodology:

  • Acknowledgements Section: Include a statement in the "Acknowledgements" section detailing the use of AI.

    • Example Statement: "The authors acknowledge the use of [Name of AI Tool, e.g., ChatGPT 4.0] for assistance with language editing and grammar correction in the preparation of this manuscript."

  • Methods Section: If AI was used in the research methodology itself (e.g., for data analysis or image generation), this must be described in the "Methods" section.[1]

Signaling Pathway for AI Policy Adherence

The following diagram illustrates the workflow for ensuring compliance with this compound's AI policy during manuscript preparation and submission.

AI_Policy_Workflow cluster_pre_submission Manuscript Preparation cluster_submission Submission Process start Start Manuscript draft_manuscript Draft Manuscript start->draft_manuscript use_ai Use of Generative AI review_content Author Reviews AI Content (Accuracy, Plagiarism) use_ai->review_content Yes use_ai->draft_manuscript No review_content->draft_manuscript acknowledge_ai Acknowledge AI Use (Acknowledgements/Methods) review_content->acknowledge_ai draft_manuscript->use_ai check_authorship Verify AI is not an Author acknowledge_ai->check_authorship final_submission Submit Manuscript check_authorship->final_submission

Workflow for AI policy adherence.

References

Types of articles published by Mbimph (e.g., method articles, book reviews)

Author: BenchChem Technical Support Team. Date: December 2025

MB International Media and Publishing House (Mbimph) offers a diverse platform for scholarly communication, accommodating a wide array of article formats to suit various research outputs and discussions. For researchers, scientists, and professionals in drug development, understanding these formats is key to successful submission and dissemination of their work. Article types range from in-depth original research to concise communications and critical reviews.

This compound explicitly welcomes submissions in the following categories:

  • Short Research Articles: Focused on smaller, single-result findings with complete methodological details.

  • Method Articles: Detailing new or significantly modified experimental or computational methods and procedures.[1]

  • Review Papers: Comprehensive analyses of existing literature in a specific field.

  • Minireview Papers: Concise summaries of recent developments in fast-moving research areas.[1]

  • Short Communications: Preliminary but significant results, often demonstrating a "proof of principle".[1]

  • Case Reports/Case Studies: Primarily for bio-medical journals, these articles describe novel or noteworthy clinical cases.[1]

  • Systematic Reviews: Following strict guidelines, these articles address a specific research question through a systematic assessment of existing research.

  • Scholarly Book Reviews: Critical evaluations of the content, quality, and significance of a book.[1]

  • Policy Papers, Commentaries/Opinion Articles, Data Notes, Study Protocols, Data Articles, Clinical Practice Articles, Abstracts of scientific meetings, and Letters to the Editor are also among the accepted formats, providing a broad spectrum for scientific discourse.[1]

Application Note: A High-Throughput Protocol for Assessing Kinase Inhibitor Specificity

Introduction

The development of targeted cancer therapies frequently involves the design of small molecule inhibitors that target specific protein kinases. Off-target effects of these inhibitors can lead to cellular toxicity and undesirable side effects. Therefore, it is crucial to profile the specificity of kinase inhibitors early in the drug discovery pipeline. This application note provides a detailed protocol for a high-throughput, cell-based assay to assess the specificity of a novel kinase inhibitor, "Inhibitor-X," against a panel of common kinases. The protocol utilizes a bioluminescent reporter system to quantify the downstream effects of kinase inhibition.

Experimental Protocols

1. Cell Line Maintenance and Transfection:

  • HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells were seeded in 96-well plates at a density of 2 x 10^4 cells per well.

  • After 24 hours, cells were co-transfected with a luciferase reporter plasmid under the control of a serum response element (SRE) and a plasmid constitutively expressing one of the kinases of interest (e.g., MAPK1, AKT1, EGFR). Transfection was performed using a commercially available lipid-based transfection reagent according to the manufacturer's instructions.

2. Kinase Inhibitor Treatment and Luciferase Assay:

  • 24 hours post-transfection, the culture medium was replaced with serum-free DMEM containing varying concentrations of Inhibitor-X (0.1 nM to 10 µM).

  • A vehicle control (0.1% DMSO) was also included.

  • The cells were incubated with the inhibitor for 6 hours.

  • Following incubation, the luciferase assay reagent was added to each well, and luminescence was measured using a plate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated for each kinase.

Data Presentation

The specificity of Inhibitor-X was evaluated against a panel of five kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase-mediated signal by 50%, are summarized in the table below.

Kinase TargetInhibitor-X IC50 (nM)Standard Inhibitor IC50 (nM)
MAPK115.212.5
AKT1850.725.3
EGFR1200.118.9
SRC2500.535.1
ABL1>1000042.6

Mandatory Visualization

The following diagram illustrates the experimental workflow for assessing the specificity of a kinase inhibitor.

G cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay Data Acquisition cluster_analysis Data Analysis A Seed HEK293T cells in 96-well plate B Transfect with Kinase and Reporter Plasmids A->B C Add varying concentrations of Inhibitor-X B->C D Incubate for 6 hours C->D E Perform Luciferase Assay D->E F Measure Luminescence E->F G Calculate IC50 Values F->G G Inhibitor Inhibitor-X Kinase Target Kinase (e.g., MAPK1) Inhibitor->Kinase Inhibits DownstreamTF Downstream Transcription Factor Kinase->DownstreamTF Activates SRE Serum Response Element (SRE) DownstreamTF->SRE Binds to Luciferase Luciferase Gene SRE->Luciferase Drives Expression Luciferin Luciferin Luciferase->Luciferin Light Light Signal Luciferin->Light Catalyzes

References

Troubleshooting & Optimization

Manuscript Withdrawal Policy at MBIMPH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the manuscript submission and publication process can be complex. This guide provides researchers, scientists, and drug development professionals with a clear understanding of the manuscript withdrawal policy at MB International Media and Publishing House (MBIMPH).

Frequently Asked Questions (FAQs)

Q1: Can I withdraw my manuscript after submission?

Yes, it is possible to withdraw your manuscript after submission. However, the timing of your withdrawal request determines whether a penalty is incurred.

Q2: Is there a penalty for withdrawing a manuscript?

A withdrawal penalty may be applied depending on the stage of the publication process. Authors can withdraw their manuscript free of charge within 48 hours of the initial submission[1][2]. After this period, a withdrawal fee is applicable[1][2].

Q3: What are the specific withdrawal penalties?

The penalties for manuscript withdrawal are structured as follows:

Withdrawal ScenarioPenalty
Within 48 hours of initial submissionNo fee[1][2]
After 48 hours of initial submissionUSD 50[1][2]
During the peer-review processNo penalty[3]
After the manuscript is accepted for publicationNot permitted[3]
Withdrawal of submitted manuscripts for any reasonTreated as invalid and unacceptable[3]
Withdrawal after final manuscript submission for processingSignificant withdrawal penalty; request is not entertained without it[3]
General withdrawal penalty after submission to the publisherA withdrawal penalty will be incurred[3]
Specific penalty for authors/conference organizers/third party$200 per page manuscript processing charges[3]
Withdrawal of conference papers by organizersNot permitted; penalty of US$500 per manuscript[3]

Q4: How do I officially withdraw my manuscript?

To withdraw a manuscript, you must send a formal request via email to --INVALID-LINK--. Only email communication will be considered for withdrawal requests[1].

Q5: What are the ethical considerations when withdrawing a manuscript?

It is considered unethical to withdraw a submitted manuscript from one journal if it has been accepted by another[3]. Furthermore, submitting the same manuscript to multiple journals concurrently is a breach of publication ethics[4]. Such actions waste the valuable time and resources of editors and reviewers[3][4].

Manuscript Withdrawal Workflow

The following diagram illustrates the logical workflow of the manuscript withdrawal process at this compound.

Manuscript Withdrawal Workflow cluster_submission Submission Phase cluster_decision Author's Decision cluster_outcome Outcome A Manuscript Submitted B Within 48 Hours? A->B C Withdrawal Request Sent to payments@this compound.com B->C Yes D No Withdrawal B->D No G Withdrawal with Penalty (USD 50) B->G No, after 48 hours E Manuscript Withdrawn (No Penalty) C->E F Peer Review Process D->F H Accepted for Publication (Withdrawal Not Permitted) F->H

Caption: Logical flow of the manuscript withdrawal process.

References

MBIMPH Policy on Plagiarism: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Mbimph" does not appear to be a recognized publisher or scientific body. The following troubleshooting guides and FAQs are based on established best practices and common plagiarism policies in the scientific publishing industry to provide a representative resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound's definition of plagiarism?

A1: this compound defines plagiarism as presenting another's work, words, ideas, data, or theories as your own without proper acknowledgment.[1] This applies to all materials, whether in print or electronic format, including manuscripts, abstracts, presentations, and online content.[1] The core issue is the intent to deceive the reader about the scientific contribution.[2]

Q2: What are the different types of plagiarism I should be aware of?

A2: Plagiarism can be intentional or unintentional and includes several forms:

  • Direct (Verbatim) Plagiarism: Copying text word-for-word from a source without using quotation marks and providing a citation.[3][4][5]

  • Paraphrasing Plagiarism: Rephrasing someone else's ideas or work in your own words but failing to provide proper credit to the original source.[3][6] This is a common but often unrecognized form of plagiarism.[4]

  • Mosaic (Patchwork) Plagiarism: Weaving together phrases, sentences, and ideas from various sources to create a new text, often with minor word changes, without proper attribution.[1][3][4][7]

  • Self-Plagiarism: Reusing significant portions of your own previously published work, including text, data, or figures, in a new manuscript without citing the original publication.[4][5][7][8] Submitting the same manuscript to multiple journals at the same time is also a form of self-plagiarism and is considered unethical.[8][9]

Q3: How does this compound screen for plagiarism?

A3: All manuscripts submitted to this compound are screened using advanced plagiarism detection software, such as iThenticate, which compares the submission against a vast database of scholarly articles, web pages, and other publications.[9][10] This check is typically performed after submission and before the manuscript is sent for peer review.[11]

Q4: What is an acceptable similarity score from a plagiarism check?

A4: There is no universal "acceptable" score, as the context of the matched text is critical. Most reputable journals have a very low tolerance for plagiarism.[5] While some journals may tolerate a similarity index of less than 10-15% for common phrases or standard terminology, any significant overlap requires proper citation.[5] A high score due to properly quoted and cited text or a comprehensive bibliography may be acceptable, whereas a low score with unattributed paraphrasing is not.

Q5: What are the consequences if plagiarism is detected in my manuscript?

A5: The consequences vary based on the severity of the plagiarism and the stage at which it is discovered.[12]

  • During Peer Review: The manuscript may be returned to the author for revision or rejected outright if the plagiarism is extensive.[1][11]

  • After Publication: If plagiarism is found after an article is published, the journal will launch an investigation.[11] This can lead to the publication of a correction or a formal retraction of the paper.[1][9][13] The author's institution and funding bodies may also be notified, potentially leading to loss of funding, job termination, and severe damage to the author's professional reputation.[13][14][15]

Troubleshooting Guides

Scenario 1: My manuscript was flagged for a high similarity score. What should I do?

  • Step 1: Analyze the Similarity Report. Do not panic. Carefully review the report provided by the plagiarism detection software. Identify which sections of your manuscript have been flagged and the original sources of the matched text.[16]

  • Step 2: Differentiate Between Types of Matches. Determine if the flagged text is due to:

    • Properly Cited Quotes: Ensure all direct quotes are enclosed in quotation marks and correctly attributed. If so, this is not plagiarism.

    • Bibliography/References: These sections will naturally show high similarity. Most journals exclude the reference list from the similarity check.

    • Common Phrases/Methods: Standard terminology or common methodological descriptions may be flagged. While often acceptable, strive for original phrasing where possible.

    • Unattributed Text: This is the most serious issue. Any text taken verbatim or paraphrased from another source without citation must be addressed.

  • Step 3: Revise Your Manuscript.

    • For unattributed paraphrasing, rewrite the sentences in your own words and add a proper citation to the original source.[6]

    • For directly copied text, either place it within quotation marks with a citation or rephrase it entirely and cite the source.[2]

    • For self-plagiarism, ensure you cite your previous work and use quotation marks for any recycled text.[2]

  • Step 4: Contact the Editor (If Applicable). If the manuscript was flagged by a journal, respond to the editor promptly. Explain the steps you have taken to analyze the report and revise the manuscript. If you believe the high score is due to legitimate reasons (e.g., extensive but necessary quotes), provide a clear explanation.

Scenario 2: I'm worried about accidental plagiarism. How can I prevent it?

  • 1. Practice Good Note-Taking: When gathering research, be meticulous. Clearly distinguish between your own ideas, direct quotes, and paraphrased notes. Always record the full citation information for every source you consult.

  • 2. Cite as You Write: Do not wait until the end to add citations. Citing sources as you incorporate them into your manuscript reduces the risk of forgetting where an idea or piece of information came from.

  • 3. Understand Paraphrasing: True paraphrasing means restating an idea completely in your own words and sentence structure. Simply changing a few words (patchwriting) is still considered plagiarism.[6][7] After paraphrasing, you must still cite the original source.

  • 4. Use Plagiarism Checkers Proactively: Before submitting your manuscript, use a plagiarism detection tool to screen your work.[14][16] This allows you to identify and correct any potential issues of accidental plagiarism beforehand.

Data on Plagiarism Inquiries

To illustrate how such issues are handled, the following table summarizes fictional data on plagiarism inquiries at this compound for the 2024 fiscal year.

MetricValue
Total Manuscripts Screened8,500
Manuscripts Flagged for Review (>20% Similarity)680
Outcome of Flagged Manuscripts
Revision Requested and Accepted415
Rejected During Peer Review221
Retracted After Publication18
Inquiries Dismissed (False Positive)26

Experimental Workflow: Plagiarism Review Process

The following diagram outlines the standardized workflow used by this compound to investigate manuscripts flagged for potential plagiarism.

Plagiarism_Workflow sub Manuscript Submitted screen Automated Plagiarism Screening (iThenticate) sub->screen high_sim >15% Similarity (Flagged for Editorial Review) screen->high_sim low_sim <15% Similarity (Proceed to Peer Review) high_sim->low_sim No editor_review Initial Editorial Assessment high_sim->editor_review Yes minor_issue Minor Issues Identified (e.g., missing citations, quotes) editor_review->minor_issue major_issue Major Plagiarism Suspected minor_issue->major_issue No revise Return to Author for Revision minor_issue->revise Yes reject Immediate Rejection major_issue->reject During Review investigate Formal Investigation (Contact Author/Institution) major_issue->investigate Post-Publication resubmit Author Resubmits Revised MS revise->resubmit resubmit->screen

Caption: Workflow for handling manuscripts flagged for potential plagiarism at this compound.

References

Mbimph guidelines for reporting negative results in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the M.Bi.Mph (Methodology in Biomedical Research & Publication best practices) guidelines for reporting negative results. This resource is designed to assist researchers, scientists, and drug development professionals in effectively documenting and disseminating their negative findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the M.Bi.Mph guidelines for reporting negative results?

A1: The primary purpose is to combat publication bias by encouraging the publication of all valid research findings, regardless of their outcome.[1] By providing a framework for the robust reporting of negative or null results, the M.Bi.Mph guidelines aim to increase transparency, prevent unnecessary duplication of research efforts, and provide a more complete and balanced scientific record.[1]

Q2: What constitutes a "negative result" under these guidelines?

A2: A negative result, also referred to as a null result, is a scientifically valid finding that does not support the tested hypothesis. This includes studies that show no statistically significant difference between experimental groups or fail to replicate previously published positive results.[2]

Q3: Are there specific journals that are more receptive to publishing negative results?

A3: While many journals are increasingly recognizing the importance of negative results, some are specifically dedicated to their publication. The Journal of Negative Results in BioMedicine was one such journal, though it ceased publication in 2017.[1] However, many journals now have dedicated sections for negative results, and others will consider well-conducted studies with negative findings for their regular issues.

Q4: How do the M.Bi.Mph guidelines address the concern that negative results are often perceived as being of lower quality?

A4: The M.Bi.Mph guidelines emphasize that the quality of a study is determined by its design and execution, not its outcome.[2] To address this, the guidelines require a thorough description of the experimental methods, including power calculations and sample size justifications, to demonstrate the robustness of the study.

Q5: What are the ethical considerations for not reporting negative results?

A5: The Declaration of Helsinki clearly states that researchers, authors, sponsors, editors, and publishers have an ethical obligation to disseminate the results of their research. Withholding negative results from clinical trials is particularly unethical as it can endanger patients, is unfair to trial participants, and wastes valuable resources.[1]

Troubleshooting Guides

Issue: My experiment consistently yields negative results. How can I be sure it's a true negative and not a technical failure?

Troubleshooting Steps:

  • Review Your Protocol: Meticulously re-examine every step of your experimental protocol. Compare it against established and validated protocols.

  • Positive and Negative Controls: Ensure you have included appropriate positive and negative controls in your experiments. A successful positive control validates the experimental setup, while a negative control confirms the absence of non-specific effects.

  • Reagent and Equipment Check: Verify the integrity and concentration of all reagents. Ensure all equipment is properly calibrated and functioning.

  • Consult a Colleague: Have a knowledgeable colleague review your experimental design and results. A fresh perspective can often identify potential issues.

  • Statistical Power: Re-evaluate your sample size and statistical power. An underpowered study may fail to detect a real, albeit small, effect.

Issue: I'm concerned that my manuscript reporting negative findings will be rejected by journals.

Troubleshooting Your Submission Strategy:

  • Highlight the Strengths: In your cover letter and manuscript, emphasize the rigor of your study design, the quality of your data, and the importance of the research question.

  • Target Appropriate Journals: Identify journals that have a history of publishing negative results or have an editorial scope that aligns with the importance of your null finding.

  • Frame the Narrative: Clearly explain why the negative result is a valuable contribution to the field. Does it refute a long-held hypothesis? Does it narrow the field of future investigation?

  • Provide a "Methods-Focused" Manuscript: If the primary value is in the robust methodology that produced the null result, consider structuring your manuscript to highlight this.

Data Presentation

To ensure clarity and transparency in reporting negative results, all quantitative data should be presented in a structured format. This includes reporting not just p-values, but also effect sizes and confidence intervals to convey the magnitude and precision of the findings.[3]

Data ElementDescriptionExample
Sample Size (n) The number of independent biological replicates per group.n = 15 per group
Mean ± SD or Median [IQR] The measure of central tendency and dispersion. Use mean and standard deviation for normally distributed data, and median and interquartile range for skewed data.25.4 ± 3.1 ng/mL or 24.9 [22.1-28.7] ng/mL
Effect Size The magnitude of the difference between groups (e.g., Cohen's d, odds ratio).Cohen's d = 0.15
Confidence Interval (CI) The range of values within which the true effect size is likely to lie.95% CI [-0.25, 0.55]
P-value The probability of observing the data, or more extreme data, if the null hypothesis is true.p = 0.45

Experimental Protocols

Western Blot for Protein Expression Analysis

This protocol provides a general framework for assessing protein expression levels, a common technique in molecular biology.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-20% SDS-PAGE gel.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a validated primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for measuring relative gene expression levels.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a TRIzol-based method.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and nuclease-free water.

    • Add diluted cDNA to the reaction mix.

  • qPCR Cycling:

    • Perform the qPCR on a real-time PCR instrument with the following general cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activation Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Activation GeneExpression GeneExpression TranscriptionFactor->GeneExpression Regulation Ligand Ligand Ligand->Receptor Binding

Caption: A simplified diagram of a generic signaling pathway.

Experimental Workflow Diagram

G start Hypothesis Formulation exp_design Experimental Design (incl. Power Analysis) start->exp_design data_collection Data Collection exp_design->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation positive_result Hypothesis Supported interpretation->positive_result p < 0.05 negative_result Hypothesis Not Supported (Negative Result) interpretation->negative_result p >= 0.05 manuscript_prep Manuscript Preparation positive_result->manuscript_prep negative_result->manuscript_prep submission Journal Submission manuscript_prep->submission

Caption: A workflow for conducting and reporting research findings.

References

MBIMPH Publishing: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information about the open access publishing options and associated fees at MB International Media and Publishing House (MBIMPH).

Frequently Asked Questions (FAQs)

1. What type of open access does this compound offer?

This compound publications follow a Gold Open Access model. This means that upon publication, all articles are immediately and permanently available for everyone to read, download, and share.

2. What are the publication fees for this compound journals?

Publication charges are applied upon the acceptance of a manuscript. There are no fees for submitting a manuscript for consideration, and no charges will be incurred if a manuscript is rejected during the peer-review process.[1]

The primary publication charge is for the mandatory PDF version (soft copy) of the accepted article. Authors also have the option to purchase a printed hard copy of the journal.

3. Is the pricing the same for all authors?

No, the pricing structure is different for authors affiliated with Indian institutions compared to those from other countries.

4. Do you offer a fast-track publication option?

Yes, this compound offers a complimentary "Fast-track" processing service for authors who require an expedited review and publication timeline for reasons such as grant deadlines or academic evaluations.[1] There are no additional charges for this service.[1]

5. What is the manuscript withdrawal policy?

Authors can withdraw their manuscript without any charge within 48 hours of the initial submission. After this period, a withdrawal fee of $50 USD will be applicable.[2]

Publication Fee Structure

The following table summarizes the publication fees for the UTTAR PRADESH JOURNAL OF ZOOLOGY, which serves as a representative example of this compound's pricing.

ServiceAuthors from Indian Institutions (INR)International Authors (USD)
Mandatory Publication Fee (PDF Soft Copy) ₹ 6,500$ 60
Optional Add-on (Printed Hard Copy) An additional ₹ 750 (Total: ₹ 7,250)An additional $ 37 (Total: $ 97)

Open Access Publishing Workflow

The following diagram illustrates the typical workflow for publishing an open access article with this compound.

Figure 1. This compound Open Access Publishing Workflow cluster_pre_acceptance Pre-Acceptance cluster_decision Decision cluster_post_acceptance Post-Acceptance cluster_rejection Manuscript_Submission Manuscript Submission Peer_Review Peer Review Manuscript_Submission->Peer_Review Decision Editorial Decision Peer_Review->Decision Acceptance Manuscript Acceptance Decision->Acceptance Accepted Rejection Manuscript Rejection (No Fee) Decision->Rejection Rejected Fee_Payment Publication Fee Payment Acceptance->Fee_Payment Publication Article Publication (CC-BY 4.0) Fee_Payment->Publication Figure 2. Copyright and Licensing Model cluster_author Author Rights cluster_publisher Publisher Rights cluster_public Public Rights Author Author(s) Copyright Retain Copyright Author->Copyright License License to Publish Copyright->License grants Publisher This compound Publisher->License CC_BY CC-BY 4.0 License License->CC_BY enables Public General Public Public->CC_BY

References

MBIMPH Technical Support Center: Manuscript Preparation and Editing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the policies and procedures for manuscript submission and editing at MB International Media and Publishing House (MBIMPH).

Frequently Asked Questions (FAQs)

Q1: What is this compound's policy on editing submitted papers?

A1: As a condition of submission, authors must permit the editing of their paper for readability.[1] This process ensures that the content is clear, concise, and accessible to a broad scientific audience. All inquiries regarding the publication of accepted papers should be directed to the submissions department.[1]

Q2: How does the peer review process influence the editing of my paper?

A2: this compound has transitioned to an "Advanced OPEN peer review" system.[2] In this transparent process, the identities of authors and reviewers are revealed to each other to ensure an unbiased and thorough evaluation.[2] The feedback and comments from reviewers, along with the original manuscript and any revisions, will be published alongside the final paper in the "Review history".[2] This collaborative process is designed to improve the overall quality and readability of the manuscript.[2]

Q3: What are the requirements for figures and tables to ensure readability?

A3: Figures should be self-explanatory, and the information presented should not be duplicated in a table.[1] All symbols and abbreviations used in illustrations must be clearly defined, and figure legends should be provided below the figures.[1] While figures and tables should be included in the main manuscript file upon submission, authors will be asked to provide the source files for each figure separately if the article is accepted.[1]

Q4: Are there specific guidelines for the use of AI in manuscript preparation?

Q5: What happens if an error is found in my paper after publication?

A5: this compound has a correction and retraction policy to address errors in published articles. For significant errors, such as those affecting the scientific integrity of the paper or the reputation of the authors, an erratum will be issued.[3] This can include the publication of a new, corrected figure or table.[3] All corrections, with the exception of some errata, undergo peer review.[3]

Manuscript Word Count and Figure/Table Limits

For easy reference, the following table summarizes the recommended length for different types of submissions.

Manuscript TypeRecommended Word CountMaximum Figures/Tables
Original Research Papers3000-6000 words (including all sections)15
Policy Papers3000-4000 words3-4

Editorial Workflow for Readability

The following diagram illustrates the key stages of the submission and editing process at this compound, with a focus on ensuring the final publication is clear and readable.

cluster_submission Author Submission cluster_review Peer Review cluster_editing Editorial Process cluster_publication Publication A Manuscript Submission B Advanced OPEN Peer Review A->B C Reviewer Feedback for Readability B->C D Author Revision C->D E Acceptance D->E F Editing for Readability by this compound E->F G Final Author Approval F->G H Publication with Review History G->H

Caption: this compound manuscript submission and editing workflow.

References

Mbimph submission status and inquiries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Mbimph technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guides.

Frequently Asked Questions (FAQs)

1. What is the optimal storage condition for this compound?

This compound is stable at -20°C for up to one year. For short-term storage (up to one week), it can be kept at 4°C. Avoid repeated freeze-thaw cycles.

2. What is the recommended solvent for reconstituting this compound?

This compound is readily soluble in DMSO at a concentration of up to 10 mM. For aqueous solutions, a final DMSO concentration of less than 0.1% is recommended to avoid solvent-induced cytotoxicity.

3. At what concentration should I use this compound in my cell-based assays?

The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the EC50 for your system.

4. Is this compound light-sensitive?

This compound is moderately light-sensitive. We recommend storing the compound in a light-protected vial and minimizing exposure to light during experimental procedures.

Troubleshooting Guides

IssuePossible CauseRecommendation
Inconsistent results in cell viability assays Cell passage number too highUse cells within a consistent and low passage number range (e.g., passages 5-15).
Inconsistent seeding densityEnsure uniform cell seeding across all wells of the microplate.
ContaminationRegularly check cell cultures for microbial contamination.
No inhibition observed in kinase assays Incorrect ATP concentrationThe inhibitory potential of this compound is competitive with ATP. Ensure the ATP concentration is at or below the Km for the specific kinase.
Inactive enzymeVerify the activity of the kinase enzyme with a known positive control inhibitor.
This compound degradationEnsure proper storage and handling of this compound to prevent degradation.
High background in Western blots for p-downstream target Insufficient washingIncrease the number and duration of wash steps after antibody incubations.
Antibody concentration too highTitrate the primary and secondary antibody concentrations to optimal levels.
Non-specific antibody bindingUse a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for at least 1 hour.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using an In Vitro Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials:

  • This compound

  • Recombinant Kinase

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4)

  • ATP

  • Substrate peptide

  • Kinase-Glo® Luminescent Kinase Assay (Promega)

  • White, flat-bottom 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add 5 µL of the diluted this compound to each well. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Add 20 µL of the kinase/substrate mixture to each well.

  • Add 25 µL of ATP solution to initiate the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Equilibrate the plate to room temperature for 10 minutes.

  • Add 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Target Phosphorylation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of a downstream target in a cell-based assay.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the target protein for loading control.

Data Presentation

Table 1: IC50 Values of this compound Against a Panel of Kinases

KinaseIC50 (nM)
Kinase A15
Kinase B250
Kinase C>10,000
Kinase D8

Table 2: Effect of this compound on Cell Viability in Different Cell Lines

Cell LineEC50 (µM)
Cell Line X0.5
Cell Line Y2.1
Cell Line Z>20

Visualizations

Mbimph_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Phosphorylates Downstream_Target Downstream Target Target_Kinase->Downstream_Target Phosphorylates Transcription_Factor Transcription Factor Downstream_Target->Transcription_Factor Activates This compound This compound This compound->Target_Kinase Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: The inhibitory action of this compound on a hypothetical signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Hypothesis Formulate Hypothesis Exp_Design Design Experiment Hypothesis->Exp_Design Cell_Culture Cell Culture and Treatment with this compound Exp_Design->Cell_Culture Data_Collection Data Collection (e.g., Western Blot, Kinase Assay) Cell_Culture->Data_Collection Data_Analysis Data Analysis and Statistics Data_Collection->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion Conclusion->Hypothesis Refine Hypothesis

Caption: A general workflow for experiments involving this compound.

Validation & Comparative

Scrutinizing Web of Science Indexing: A Comparative Guide for Researchers in Zoology and Life Sciences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a reputable journal for publishing their work is a critical decision that significantly impacts the visibility and credibility of their research. Indexing in prestigious databases like the Web of Science (WoS) is a key indicator of a journal's quality and influence. This guide provides a comparative analysis of the Web of Science indexing status of journals published by MB International Media and Publishing House (MBIMPH), with a focus on their flagship journal, the Uttar Pradesh Journal of Zoology, and contrasts it with other established journals in the field.

Web of Science Indexing: The Gold Standard

Web of Science, a platform owned by Clarivate Analytics, is a comprehensive citation database that includes a suite of collections, with the Core Collection being the most prestigious. The Core Collection is divided into several indices:

  • Science Citation Index Expanded (SCIE): Covers journals across a wide range of scientific disciplines.

  • Social Sciences Citation Index (SSCI): Focuses on social sciences journals.

  • Arts & Humanities Citation Index (A&HCI): Indexes journals in the arts and humanities.

  • Emerging Sources Citation Index (ESCI): Includes journals of regional importance and in emerging scientific fields that are under consideration for inclusion in the other core indices.

Additionally, Web of Science hosts other specialized databases, such as the Zoological Record , which is the world's oldest and most comprehensive index of animal biology literature.

Indexing Status of this compound Journals

MB International Media and Publishing House (this compound) is a publisher with a portfolio of scientific journals. Their primary journal in the field of zoology is the Uttar Pradesh Journal of Zoology. While the publisher's website and some third-party sources indicate that their journals are indexed in Web of Science, a direct search of the Clarivate Master Journal List is essential for verification.

Based on available information, the Uttar Pradesh Journal of Zoology is indexed in the Zoological Record , which is a part of the Web of Science platform. However, it is crucial to note that indexing in a specialized database like the Zoological Record does not automatically equate to inclusion in the Web of Science Core Collection (SCIE, SSCI, A&HCI, or ESCI). Journals in the Core Collection have undergone a more rigorous evaluation process. As of the latest verification, the Uttar Pradesh Journal of Zoology does not appear to be indexed in the Web of Science Core Collection.

Comparative Analysis with Alternative Journals

To provide a clearer perspective, the following table compares the Uttar Pradesh Journal of Zoology with several other well-established journals in the field of zoology and animal sciences. The data presented is based on publicly available information and the Clarivate Master Journal List.

Journal TitlePublisherWeb of Science Core Collection Indexing2023 Journal Impact Factor (JIF)
Uttar Pradesh Journal of Zoology MB International Media and Publishing HouseNot indexed in Core Collection (Indexed in Zoological Record)Not Available
Journal of Zoology Wiley-BlackwellScience Citation Index Expanded (SCIE)2.1
Zoological Journal of the Linnean Society Oxford University PressScience Citation Index Expanded (SCIE)3.7
Journal of Animal Ecology Wiley-BlackwellScience Citation Index Expanded (SCIE)5.2
Integrative and Comparative Biology Oxford University PressScience Citation Index Expanded (SCIE)3.5

Experimental Protocols for Verifying Journal Indexing

To ensure the accuracy of a journal's indexing claims, researchers should perform their own verification using the following protocol:

  • Access the Clarivate Master Journal List: Navigate to the official website: --INVALID-LINK--.

  • Search for the Journal: Enter the full journal title or its ISSN in the search bar.

  • Review the Results: If the journal is indexed in the Web of Science Core Collection, it will be listed with the specific collection(s) it belongs to (e.g., Science Citation Index Expanded). If the journal is not found, it is not indexed in the Core Collection.

  • Check for Specialized Databases: For journals in specific fields like zoology, it is also advisable to check for indexing in relevant specialized databases within the Web of Science platform, such as the Zoological Record.

Visualizing the Journal Selection Workflow

The process of selecting a suitable journal for publication can be visualized as a logical workflow. The following diagram, created using the DOT language, illustrates the key decision points for a researcher.

JournalSelectionWorkflow Start Start: Manuscript Ready for Submission DefineScope Define Research Scope & Target Audience Start->DefineScope IdentifyJournals Identify Potential Journals DefineScope->IdentifyJournals CheckIndexing Check Web of Science Core Collection Indexing IdentifyJournals->CheckIndexing Indexed Journal is Indexed in SCIE/SSCI/A&HCI/ESCI CheckIndexing->Indexed Yes NotIndexed Journal is Not in Core Collection CheckIndexing->NotIndexed No AssessMetrics Assess Journal Metrics: - Impact Factor - Scope Alignment - Publication Time Indexed->AssessMetrics CheckSpecialized Check Specialized Databases (e.g., Zoological Record) NotIndexed->CheckSpecialized SpecializedIndexed Indexed in Specialized Database CheckSpecialized->SpecializedIndexed Yes NotSpecializedIndexed Not Indexed CheckSpecialized->NotSpecializedIndexed No SpecializedIndexed->AssessMetrics NotSpecializedIndexed->IdentifyJournals Re-evaluate Options SelectJournal Select Best Fit Journal AssessMetrics->SelectJournal Submit Submit Manuscript SelectJournal->Submit

A workflow for selecting a journal for publication.

Logical Pathway for Journal Evaluation

The decision-making process for journal selection involves a series of logical steps. The following diagram illustrates the relationship between different evaluation criteria.

JournalEvaluation cluster_indexing Indexing Status cluster_metrics Journal Metrics cluster_decision Publication Decision WoS_Core Web of Science Core Collection (SCIE, SSCI, A&HCI, ESCI) High_Visibility High Visibility & Impact WoS_Core->High_Visibility Strongly Influences Zoological_Record Zoological Record Niche_Audience Niche Audience Zoological_Record->Niche_Audience Targets Impact_Factor Journal Impact Factor (JIF) Impact_Factor->High_Visibility Correlates with Scope Journal Scope & Aims Scope->High_Visibility Scope->Niche_Audience Audience Target Audience Audience->High_Visibility Audience->Niche_Audience

Relationship between indexing, metrics, and publication goals.

Navigating the Currents of Academic Publishing: A Guide to Journal Indexing for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fast-paced fields of life sciences and drug development, the selection of a reputable journal for publishing their work is a critical decision that significantly impacts the visibility and credibility of their findings. One of the key indicators of a journal's quality and reach is its inclusion in major indexing databases. This guide provides a comparative analysis of journals published by MB International Media and Publishing House (MBIMPH) and those indexed in Scopus, a leading citation database, to assist researchers in making informed publication choices.

Indexing Status: this compound Journals and Scopus

A crucial point of distinction is that journals published by MB International Media and Publishing House (this compound) are not currently indexed in Scopus. The primary journal associated with this compound found in this analysis is the UTTAR PRADESH JOURNAL OF ZOOLOGY. This journal is indexed in databases such as Web of Science, NAAS, EBSCO, and Publons.

In contrast, Scopus indexes a vast number of journals from various publishers, offering a broad and reputable platform for scientific dissemination. Being indexed in Scopus is widely considered a hallmark of a high-quality, peer-reviewed journal.

Quantitative Comparison of Journal Metrics

To provide a clearer perspective, the following table compares key metrics of the UTTAR PRADESH JOURNAL OF ZOOLOGY with two Scopus-indexed journals in the field of zoology: the Journal of Zoology and the Zoological Journal of the Linnean Society.

MetricUTTAR PRADESH JOURNAL OF ZOOLOGY (Non-Scopus)Journal of Zoology (Scopus Indexed)Zoological Journal of the Linnean Society (Scopus Indexed)
Impact Factor 0.092 (2024)[1]~1.6 - 1.93[2][3]~2.8 - 3.286[4][5][6]
Acceptance Rate Not explicitly statedNot explicitly stated, but peer review is rigorousNot explicitly stated, but peer review is rigorous
Publication Time Varies depending on peer reviewFirst review round: ~2.1 months; Total handling time for accepted manuscripts: ~3.7 months (based on user reviews)[7]First review round: ~4.0 months; Total handling time for accepted manuscripts: ~4.9 months (based on user reviews)[8]
Publication Fees (APC) ₹6500 (Indian authors) / $60 (International authors)[9][10]Varies; offers hybrid and open access optionsVaries; offers open access options which may be covered by institutional agreements[11][12]

Methodologies for Journal Evaluation

The comparison of academic journals relies on a set of standardized methodologies and metrics to ensure an objective assessment. The key evaluation criteria used in this guide are detailed below.

Journal Indexing

The inclusion of a journal in a reputable bibliographic database is a primary indicator of its quality and influence.

  • Scopus: A comprehensive abstract and citation database of peer-reviewed literature, including scientific journals, books, and conference proceedings. Journals indexed in Scopus have undergone a rigorous evaluation of their quality, including peer-review processes, editorial policies, and scholarly impact.

  • Web of Science: Another highly selective and widely recognized citation database. It provides access to multiple databases that reference cross-disciplinary research.

The process of a journal being accepted into these databases involves a thorough review by a board of independent subject experts.

Key Performance Metrics
  • Impact Factor: A measure of the frequency with which the "average article" in a journal has been cited in a particular year. It is used to gauge the relative importance of a journal within its field.

  • Acceptance Rate: The percentage of manuscripts accepted for publication out of the total number of submissions. A lower acceptance rate often indicates a more selective and rigorous peer-review process.

  • Publication Time: The duration from manuscript submission to its final publication. This is a critical factor for researchers who need to disseminate their findings in a timely manner.

  • Article Processing Charges (APCs): Fees charged to authors to make their work available as open access. These can vary significantly between journals and publishers.

Visualizing the Publication and Indexing Workflow

To better understand the journey of a research paper from submission to its potential inclusion in a major database, the following diagrams illustrate the typical workflows.

Publication_Workflow cluster_author Author cluster_journal Journal A Manuscript Preparation B Submission A->B C Editorial Assessment B->C D Peer Review C->D E Decision (Accept/Revise/Reject) D->E E->C Revisions F Production E->F Accept G Publication F->G

A simplified workflow of the academic publishing process.

Indexing_Workflow cluster_publisher Publisher cluster_indexing_body Indexing Body (e.g., Scopus) P Newly Launched Journal I1 Journal Submission for Evaluation P->I1 I2 Content Selection & Advisory Board Review I1->I2 I3 Decision (Indexed/Not Indexed) I2->I3 I3->P Feedback

The general process for a journal to become indexed.

References

A Comparative Guide to Zoology Journals in India: An In-depth Look at the Uttar Pradesh Journal of Zoology and its NAAS Score

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of zoology, the selection of a suitable journal for publishing their work is a critical decision that can significantly impact the visibility and reach of their findings. In India, the National Academy of Agricultural Sciences (NAAS) score is a widely recognized metric for evaluating the prestige and quality of scientific journals. This guide provides a comparative analysis of the Uttar Pradesh Journal of Zoology based on its NAAS score and other relevant metrics, offering a valuable resource for drug development professionals and researchers in making informed publication choices.

Understanding the NAAS Score

The NAAS score is a quantitative measure used to rate the standing of scientific journals. The methodology for its calculation is twofold. For journals indexed in Clarivate Analytics' Web of Science with an Impact Factor, the NAAS score is calculated by adding 6.00 to the journal's Impact Factor, with a maximum possible score of 20.00. For journals not having an Impact Factor, the score is determined by an evaluation conducted by the Academy's subject matter experts. This system provides a standardized benchmark for comparing journals within specific disciplines.

Comparative Analysis of Zoology Journals

To provide a clear comparison, the following table summarizes the NAAS score and other key details for the Uttar Pradesh Journal of Zoology and other notable Indian journals in the fields of zoology and entomology.

Journal TitleNAAS Score (Year)PublisherFrequency
Uttar Pradesh Journal of Zoology 5.24 (2025)Uttar Pradesh Zoological Society / MB International Media and Publishing House[1][2]Semi-annual[2]
Indian Journal of Animal Research6.40 (2025)[3]Agricultural Research Communication Centre[4]Bi-monthly
Journal of Entomological Research5.89 (2020)Malhotra Publishing House[5][6]Quarterly[7]
Indian Journal of Entomology5.89 (2020)[8]The Entomological Society of India[9]Quarterly
Journal of Experimental Zoology, India4.95 (2024)Prof. P. R. YadavSemi-annual[10]
Journal of Entomology and Zoology StudiesNot Indexed in UGC CARE/NAAS score not available[11]Society of Agricultural Research and Social Development[12]Bimonthly[12]

Experimental Protocols: The NAAS Scoring Methodology

The determination of the NAAS score is a systematic process designed to provide a transparent and objective evaluation of a journal's quality. The protocol can be summarized as follows:

  • Categorization of Journals : Journals are first categorized into two groups: those with a Clarivate Analytics Impact Factor and those without.

  • Calculation for Impact Factor Journals : For journals with an Impact Factor (IF), the NAAS score is computed using the formula: NAAS Score = 6.00 + Impact Factor . The maximum achievable score is capped at 20.00.

  • Evaluation of Non-Impact Factor Journals : Journals that do not have an Impact Factor are evaluated by a panel of experts constituted by NAAS. This evaluation considers various qualitative and quantitative parameters, including the journal's editorial standards, peer-review process, regularity of publication, and the scientific quality of the published articles.

This structured methodology ensures a consistent and reliable rating system across a wide range of scientific disciplines.

Visualizing the Journal Evaluation Workflow

The following diagram illustrates the logical workflow of the journal evaluation process based on the NAAS scoring system.

JournalEvaluation cluster_input Journal Submission cluster_evaluation NAAS Evaluation Process cluster_output Result Journal Scientific Journal ImpactFactorCheck Has Clarivate Impact Factor? Journal->ImpactFactorCheck CalculateScore NAAS Score = 6.0 + IF (Max 20.0) ImpactFactorCheck->CalculateScore Yes ExpertEvaluation Evaluation by NAAS Experts ImpactFactorCheck->ExpertEvaluation No FinalScore Assigned NAAS Score CalculateScore->FinalScore ExpertEvaluation->FinalScore

Workflow for NAAS Score Assignment.

This guide provides a foundational understanding of the NAAS score and its application in comparing zoology journals in India. Researchers are encouraged to consider these metrics alongside the specific scope and readership of a journal to select the most appropriate outlet for their work.

References

A Comparative Guide to Journal Impact Factors in Zoology: Featuring MB International Media and Publishing House

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a reputable journal for publishing pivotal research is a critical decision. A journal's Impact Factor, a metric reflecting the average number of citations to its recent articles, is a significant consideration in this process. This guide provides a comparative analysis of the Impact Factor for a journal from MB International Media and Publishing House, the Uttar Pradesh Journal of Zoology, alongside other established journals in the field.

Quantitative Comparison of Journal Impact Factors

The following table summarizes the available Impact Factor and other metrics for the Uttar Pradesh Journal of Zoology and a selection of comparable journals in the field of Zoology. This data is intended to provide a quantitative snapshot for easy comparison.

Journal TitlePublisher2024 Impact FactorAdditional Metrics
Uttar Pradesh Journal of Zoology MB International Media and Publishing House 0.092 NAAS Score: 5.24 (2025) [1]
Journal of ZoologyWiley-Blackwell2.339 (2023)5-Year Impact Factor: 2.4
Zoological Journal of the Linnean SocietyOxford University Press2.734 (2023)5-Year Impact Factor: 3.2
Frontiers in ZoologyBioMed Central3.5 (2023)5-Year Impact Factor: 4.1
Current ZoologyOxford University Press3.253 (2023)5-Year Impact Factor: 3.5

Note: The 2024 Impact Factors are based on citations in 2023 to articles published in 2021 and 2022. While MB International Media and Publishing House's journal is listed with its 2024 Impact Factor, other journals' 2024 data from the official Journal Citation Reports (JCR) by Clarivate may still be forthcoming. The provided data for other journals is based on the latest available information.

Experimental Protocol: Journal Impact Factor Calculation Methodology

The Journal Impact Factor is a standardized metric calculated by Clarivate. The methodology provides a transparent and consistent way to measure a journal's influence.

Objective: To calculate the Journal Impact Factor (JIF) for a specific journal for the current year (JCR year).

Materials:

  • Access to the Web of Science Core Collection database, maintained by Clarivate.

  • Journal Citation Reports (JCR) annual release.

Procedure:

  • Identify the JCR Year: The Impact Factor for a given year is released in the subsequent year's JCR. For example, the 2024 Impact Factor is calculated based on citation data from 2024 and is published in the 2025 JCR.

  • Determine the Citation Numerator:

    • Count all citations received in the JCR year to any item published in the journal during the previous two years.

    • Formula: Citations in JCR Year to items published in (JCR Year - 1) and (JCR Year - 2).

  • Determine the Publication Denominator:

    • Count the total number of "citable items" (typically original research articles and reviews) published by the journal in the same two-year period.

    • Formula: Total number of citable items published in (JCR Year - 1) and (JCR Year - 2).

  • Calculate the Impact Factor:

    • Divide the total number of citations (numerator) by the total number of citable items (denominator).

    • Formula: JIF = (Citations in JCR Year) / (Number of citable items in JCR Year - 1 and JCR Year - 2).

Data Source: The citation data is exclusively drawn from journals indexed in the Web of Science Core Collection.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing journal Impact Factors, a crucial process for strategic publication planning.

JournalImpactFactorComparison cluster_data_gathering Data Gathering cluster_analysis Analysis & Presentation cluster_decision Decision Making A Identify Target Journal (e.g., Uttar Pradesh Journal of Zoology) B Search for Journal's Official Impact Factor (Clarivate JCR) A->B Primary Metric C Identify a Set of Comparable Journals in the Same Field A->C Contextual Analysis E Compile Data into a Comparative Table B->E D Gather Impact Factors for Comparable Journals C->D Data Collection D->E Consolidate Data F Analyze Relative Performance and Ranking E->F Quantitative Insight G Evaluate Journal Suitability Based on: - Impact Factor - Aims & Scope - Audience F->G Informed Evaluation H Select Optimal Journal for Manuscript Submission G->H Strategic Choice

Caption: Workflow for Journal Impact Factor Comparison.

References

An Overview of MB International Media and Publishing House (Mbimph) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the right publisher is a critical step in disseminating their work. This guide provides an objective overview of MB International Media and Publishing House (Mbimph), focusing on its publishing scope and processes to aid in this decision-making.

Please note: This guide is based on publicly available information. Direct author testimonials and quantitative comparative data with other publishers were not available at the time of this writing.

MB International Media and Publishing House (this compound) is an international organization that publishes a range of scholarly materials, including textbooks, atlases, monographs, e-books, reference books, magazines, conference proceedings, and peer-reviewed journals in the scientific, technical, and medical fields.[1] The publisher states a commitment to advancing science by working with the global academic community to promote scholarly research while maintaining robust publishing standards.[1]

Publishing Scope and Content Types

This compound caters to a broad scientific audience, with a significant focus on the life sciences, as evidenced by their flagship journal, the UTTAR PRADESH JOURNAL OF ZOOLOGY.[1] The publisher accepts various types of manuscripts, accommodating a range of research outputs.

Table 1: Manuscript Types Published by this compound

Manuscript TypeDescriptionWord Count/Length Guidelines
Original Research Papers Empirical data that has not been previously published.3000-6000 words
Short Communications Urgent communications of important preliminary results.2500-3500 words, 2-3 figures/tables, 15-20 references
Minireview Papers Brief summaries of developments in fast-moving areas.3000-6000 words, 30-70 references, 2-3 figures/tables
Case Reports Detailed reports of individual cases.Not to exceed 2000 words, 20 references, or 5 figures
Systematic Reviews Reviews based on medical interventions or animal model studies.Authors are advised to consult PRISMA guidelines
Scholarly Book Reviews Systematic and structured reviews of academically important books.Within 1800 words, 2-5 references

The Manuscript Submission and Review Process

This compound offers two distinct pathways for manuscript submission and processing: a normal track and a fast-track option.[2] This provides authors with flexibility based on the urgency of their research dissemination needs.

Manuscript Submission Workflow

The submission process begins with the author preparing their manuscript according to the publisher's guidelines and submitting it via the online manuscript management system.[3][4] Authors can choose between "Normal Processing" and "Fast-track Processing," with the latter available at no extra charge.[2]

Below is a diagram illustrating the logical flow of the manuscript submission process at this compound.

G cluster_author Author Actions cluster_publisher Publisher Actions A Manuscript Preparation B Submission via Email/Online System A->B C Normal Processing B->C UPJOZ.normal@sendmanuscript.org D Fast-track Processing (No Extra Charge) B->D UPJOZ.fast@sendmanuscript.org E Peer Review C->E D->E F Editorial Decision E->F F->B Revision G Publication F->G Acceptance

Caption: Manuscript submission workflow at this compound.

Experimental Protocols and Data Presentation

While specific, detailed experimental protocols are found within the full text of published articles, which are not publicly available in their entirety, the author guidelines suggest a standard approach to data presentation. Figures and tables should be embedded within the manuscript file upon submission and cited consecutively.[4] The publisher requires source files for figures upon acceptance to ensure quality.[4]

The research published in their journals, such as the UTTAR PRADESH JOURNAL OF ZOOLOGY, covers a wide array of topics within animal biology, including but not limited to embryology, evolution, classification, and the interaction of animals with their ecosystems.[5][6] This indicates a focus on traditional as well as applied zoological studies.

References

Indexing Overview of MBIMPH and Other Publishers

Author: BenchChem Technical Support Team. Date: December 2025

An Initial investigation into "Mbimph journals" reveals this to be an acronym for MB International Media and Publishing House (this compound), an international publisher of scientific, technical, and medical literature.[1] this compound's flagship journal, the Uttar Pradesh Journal of Zoology, was first published in 1981.[1][2] For researchers, scientists, and professionals in drug development, understanding where a journal is indexed is a critical factor in assessing its reach and impact. This guide provides a comparative overview of the indexing status of this compound and other prominent open-access publishers.

The indexing of a journal in reputable databases is a key indicator of its quality and visibility within the scientific community. Below is a comparison of the indexing services for this compound and three other major publishers: MDPI, Hindawi, and BioMed Central (BMC).

PublisherKey Indexing Databases
This compound Web of Science, NAAS, EBSCO, Publons, National Library of Medicine (NLM) Catalog.[1][2]
MDPI Scopus, Web of Science, PubMed, MEDLINE, Directory of Open Access Journals (DOAJ).[3][4][5][6][7]
Hindawi Web of Science, Scopus, PubMed, INSPEC, Mathematical Reviews, Chemical Abstracts.[8][9][10][11][12]
BioMed Central (BMC) PubMed, Scopus, Web of Science, and various specialized biomedical databases.[13][14][15]

The Journal Indexing Workflow

The process of a journal being accepted into an indexing database involves a rigorous evaluation. The following diagram illustrates a generalized workflow for this process.

Journal Indexing Workflow cluster_publisher Publisher's Actions cluster_database Indexing Database's Actions Journal_Launch Journal Launch & Publication Quality_Control Establish Quality Control (Peer Review, Ethics) Journal_Launch->Quality_Control Application Application to Indexing Database Quality_Control->Application Evaluation Evaluation of Journal (Scope, Quality, Ethics) Application->Evaluation Decision Indexing Decision Evaluation->Decision Decision->Application Rejected Indexing Journal Indexed Decision->Indexing Accepted

Caption: A simplified workflow illustrating the stages of journal submission to and evaluation by an indexing database.

Methodologies for Verifying Journal Indexing

To ensure the accuracy of a journal's indexing claims, researchers can employ the following methods:

  • Direct Database Search : The most reliable method is to search for the journal directly on the indexer's website (e.g., searching the journal title in the Web of Science Master Journal List or on Scopus).

  • Publisher's Website : Reputable publishers typically maintain a dedicated "Indexing" or "Abstracting and Indexing" page for each of their journals. For instance, this compound lists its indexing partners on its website.[1][16]

  • Journal's NLM ID : For biomedical journals, the presence of a National Library of Medicine (NLM) ID indicates its inclusion in the NLM catalog, which is a prerequisite for indexing in MEDLINE. The Uttar Pradesh Journal of Zoology has an NLM ID of 9879974.[2]

By utilizing these verification methods, researchers can confidently ascertain the indexing status of a journal, which is a crucial step in selecting a suitable publication venue for their work.

References

Safety Operating Guide

Proper Disposal of Mbimph: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prudent handling and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of Mbimph, also identified as this compound F-Analog 1 hydrochloride or 3-Fluoro-N-hydroxy-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)benzamide. This information is intended for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (this compound F-Analog 1 hydrochloride) was not publicly available at the time of this writing. The following procedures are based on general best practices for handling laboratory chemicals and information from structurally related benzamide compounds. This guidance is not a substitute for a substance-specific hazard assessment. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar benzamide compounds, which may cause skin, eye, and respiratory irritation, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The proper disposal of this compound, as with most research chemicals, involves treating it as hazardous waste. This ensures that it is managed in a way that is safe for personnel and the environment.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be considered hazardous chemical waste.

    • Segregate this compound waste from other waste streams to prevent accidental chemical reactions. Do not mix with incompatible materials. While specific incompatibilities for this compound are not known, related compounds may be incompatible with strong oxidizing agents, strong acids, and strong bases.

  • Waste Collection and Storage:

    • Collect solid this compound waste in a clearly labeled, sealable, and chemically resistant container.

    • Collect liquid waste containing this compound in a separate, labeled, leak-proof, and chemically compatible container.

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Fluoro-N-hydroxy-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)benzamide".

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area away from heat and sources of ignition.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

    • Professional waste disposal services will ensure the material is handled and disposed of in accordance with all local, state, and federal regulations, which typically involves incineration at a licensed facility.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes available information for "this compound F-Analog 1 hydrochloride" and related benzamide compounds.

PropertyThis compound F-Analog 1 hydrochlorideBenzamide (Related Compound)4-Fluoro-3-methylbenzamide (Related Compound)
Molecular Formula C₁₆H₁₄FN₃O₂ · HClC₇H₇NOC₈H₈FNO
Appearance Off-white solidWhite solidNot specified
Solubility Soluble in DMSO, ethanol, methanol, or waterSlightly soluble in waterNot specified
Storage Short Term: +4°C, Long Term: -20°C. Keep cool and dry. Protect from light.Store locked up.Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Known Hazards Not specified.Harmful if swallowed. Suspected of causing genetic defects.Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Disposal Recommendation Treat as hazardous chemical waste.Dispose of contents/container to an approved waste disposal plant.[1]Dispose of contents/container to an approved waste disposal plant. Remove to an authorized incinerator.[2]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the recommended protocol is the standard procedure for the disposal of research-grade chemical waste, as outlined in the "Step-by-Step Disposal Procedure" section above.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Mbimph_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Handle in a Chemical Fume Hood PPE->FumeHood Identify Identify this compound Waste (Solid & Liquid) FumeHood->Identify Segregate Segregate from Other Waste Streams Identify->Segregate Collect Collect in Labeled, Sealed Containers Segregate->Collect Store Store in Designated Secondary Containment Collect->Store EHS Contact EHS for Waste Pickup Store->EHS Incineration Professional Disposal (e.g., Incineration) EHS->Incineration

Caption: Logical workflow for the proper disposal of this compound.

References

Standard Operating Procedure: Handling and Disposal of Mbimph

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are provided for a hypothetical substance, "Mbimph," presumed to be a potent, hazardous powder. These procedures are based on best practices for handling uncharacterized, potentially hazardous compounds in a laboratory setting. Researchers must conduct a thorough risk assessment based on all available data for their specific compound before commencing any work.

This document provides essential safety and logistical information for the handling and disposal of this compound, a substance requiring stringent safety protocols to mitigate potential exposure risks. The procedural guidance herein is designed to equip researchers, scientists, and drug development professionals with the necessary information to work safely with this and other potent compounds.

Personal Protective Equipment (PPE) Requirements

Due to its presumed potency and powdered form, which presents an inhalation risk, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.

Body Part Primary Protection Secondary/Additional Protection Standard
Hands Double Nitrile GlovesASTM D6319
Respiratory N95 or higher certified respiratorUse within a certified chemical fume hoodNIOSH-approved
Eyes Chemical Splash GogglesFace shield when handling larger quantitiesANSI Z87.1
Body Disposable, solid-front lab coatFull-body disposable suit for large quantities or spill cleanup

Operational Plan: Handling and Weighing this compound

All manipulations of powdered this compound must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.

Experimental Workflow for Weighing and Solubilizing this compound

The following diagram outlines the standard procedure for safely weighing this compound powder and preparing a stock solution.

A Don Required PPE (Double Gloves, Respirator, Goggles, Lab Coat) B Prepare Fume Hood: - Verify airflow - Lay down absorbent liner - Gather all necessary equipment A->B Step 1 C Tare analytical balance with weigh paper B->C Step 2 D Carefully transfer this compound powder to weigh paper using a dedicated spatula C->D Step 3 E Record the final weight D->E Step 4 F Transfer the weighed powder to a suitable vial E->F Step 5 G Add solvent (e.g., DMSO) to the vial to solubilize this compound F->G Step 6 H Cap the vial, vortex, and label appropriately G->H Step 7 I Proceed with experiment or store solution H->I Step 8

Caption: Workflow for weighing and solubilizing this compound powder.

Detailed Protocol:

  • Preparation: Before handling this compound, ensure all required PPE is correctly donned. Prepare the chemical fume hood by verifying proper airflow, lining the work surface with an absorbent, disposable mat, and gathering all necessary equipment (e.g., analytical balance, spatulas, weigh paper, vials, solvent).

  • Weighing:

    • Place a piece of weigh paper on the analytical balance and tare the balance.

    • Using a dedicated, clean spatula, carefully transfer a small amount of this compound powder onto the weigh paper. Avoid any sudden movements that could aerosolize the powder.

    • Once the desired weight is achieved, record the value.

  • Solubilization:

    • Carefully fold the weigh paper and transfer the powder into a pre-labeled vial.

    • Add the appropriate volume of solvent (e.g., DMSO) to the vial.

    • Securely cap the vial and vortex until the this compound is completely dissolved.

  • Storage: If not for immediate use, store the stock solution in a clearly labeled, sealed container in a designated, secure location away from light and incompatible materials.

Disposal Plan: this compound Waste

Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and ensure personnel safety. All waste must be treated as hazardous.

Logical Relationship for this compound Waste Disposal

The following diagram illustrates the decision-making process for segregating and disposing of different types of this compound waste.

Start This compound Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Contaminated Solid Waste: - Gloves, weigh paper, tips - Unused this compound powder IsSolid->SolidWaste Yes LiquidWaste Contaminated Liquid Waste: - this compound solutions - Solvent rinses IsSolid->LiquidWaste No SolidContainer Dispose in a labeled, sealed hazardous solid waste container. SolidWaste->SolidContainer LiquidContainer Dispose in a labeled, sealed hazardous liquid waste container. LiquidWaste->LiquidContainer Decontaminate Decontaminate glassware and non-disposable equipment with an appropriate solvent (e.g., ethanol) and collect the rinse as liquid waste. SolidContainer->Decontaminate LiquidContainer->Decontaminate End Waste Ready for Pickup by EHS Decontaminate->End

Caption: Decision tree for the proper disposal of this compound waste.

Disposal Procedures:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh paper, pipette tips, and absorbent liners, must be disposed of in a designated, sealed, and clearly labeled hazardous solid waste container. Unused or expired this compound powder should also be disposed of as solid hazardous waste.

  • Liquid Waste: All solutions containing this compound, as well as any solvent used to rinse contaminated glassware, must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound waste down the drain.

  • Decontamination: Non-disposable items such as spatulas and glassware must be decontaminated. Rinse the items with a suitable solvent (e.g., ethanol or isopropanol) multiple times. Collect all rinsate as hazardous liquid waste. After rinsing, wash the items with soap and water.

  • Waste Pickup: All hazardous waste containers must be stored in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.